RG14620
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-QCDXTXTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138989-56-7 | |
| Record name | RG-14620, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-14620, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RG14620: A Dual-Mechanism Agent Targeting EGFR and ABCG2-Mediated Multidrug Resistance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RG14620, a member of the tyrphostin family of protein kinase inhibitors, exhibits a compelling dual mechanism of action. Primarily identified as an antagonist of the Epidermal Growth Factor Receptor (EGFR), it also functions as a potent and selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, a key contributor to multidrug resistance (MDR) in cancer. This guide provides a comprehensive technical overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling and experimental pathways. While the clinical development of this compound has been discontinued, its unique pharmacological profile remains of significant interest for the development of novel therapeutic strategies aimed at overcoming chemoresistance.
Core Mechanisms of Action
This compound's pharmacological activity is characterized by two distinct, yet potentially synergistic, mechanisms:
-
1.1. EGFR Antagonism: As a tyrphostin, this compound is designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR/erbB1). By competing with ATP at the kinase domain, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
-
1.2. Selective Modulation of ABCG2: this compound potently and selectively modulates the function of the ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP). This transporter is an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance. This compound has been shown to reverse this resistance by directly interacting with the ABCG2 transporter. Interestingly, it stimulates the ATPase activity of ABCG2, suggesting it may act as a substrate that competitively inhibits the transport of other chemotherapeutic drugs.[1] This action restores the sensitivity of resistant cancer cells to conventional anticancer agents.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity.
Table 1: ABCG2 Modulation by this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for ATPase Stimulation | 224 ± 24 nM | ABCG2-overexpressing membrane vesicles | [1] |
| Reversal of Mitoxantrone Resistance | ~47-fold | S1-M1-80 colon cancer cells | |
| Reversal of Topotecan Resistance | ~41-fold | S1-M1-80 colon cancer cells |
Signaling and Experimental Pathways
EGFR Signaling Pathway Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
ABCG2-Mediated Drug Efflux and its Inhibition
The diagram below depicts the mechanism of ABCG2-mediated drug efflux and its modulation by this compound.
Detailed Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds against EGFR tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate), radiolabeled [γ-32P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation counter
-
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate. b. Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 30°C). c. Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. d. Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C. e. Stop the reaction by spotting the mixture onto phosphocellulose filter paper and immersing it in TCA. f. Wash the filter papers extensively with TCA to remove unincorporated [γ-32P]ATP. g. Measure the radioactivity incorporated into the peptide substrate on the filter paper using a scintillation counter. h. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
ABCG2 ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis rate of the ABCG2 transporter.[1]
-
Reagents and Materials:
-
Membrane vesicles from cells overexpressing human ABCG2
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, ouabain, EGTA, sodium azide)
-
ATP
-
This compound stock solution (in DMSO)
-
Vanadate (a phosphate analog that inhibits P-type ATPases)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., based on the malachite green method)
-
-
Procedure: a. Pre-incubate the ABCG2-containing membrane vesicles with varying concentrations of this compound in the assay buffer at 37°C. b. Initiate the reaction by adding ATP. c. Incubate for a defined period (e.g., 20 minutes) at 37°C. d. Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate). e. Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green). f. To determine the vanadate-sensitive ATPase activity, perform parallel reactions in the presence of vanadate. g. The ABCG2-specific ATPase activity is calculated as the difference between the total and the vanadate-insensitive ATPase activity. h. Plot the stimulation of ATPase activity as a function of this compound concentration to determine the EC50 value.
Reversal of Multidrug Resistance (MTT Assay)
This cell-based assay quantifies the ability of this compound to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.
-
Reagents and Materials:
-
ABCG2-overexpressing multidrug-resistant cell line (e.g., S1-M1-80) and its parental sensitive cell line (e.g., S1)
-
Cell culture medium and supplements
-
Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone or topotecan)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed the sensitive and resistant cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of this compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. e. Add the solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the cell viability as a percentage of the untreated control and determine the IC50 of the chemotherapeutic agent under each condition. h. The fold-reversal factor is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Conclusion
This compound is a fascinating molecule with a dual mechanism of action that targets both a key driver of oncogenesis, EGFR, and a critical mechanism of chemotherapy failure, ABCG2-mediated multidrug resistance. The in-depth understanding of its pharmacology, as outlined in this guide, provides a valuable framework for the rational design of future anticancer agents. Specifically, the concept of combining EGFR inhibition with the reversal of multidrug resistance in a single molecule holds significant promise for improving therapeutic outcomes in a variety of malignancies. Further research into compounds with similar dual-action profiles is warranted.
References
An In-depth Technical Guide to the Synthesis and Purification of RG14620
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of RG14620, an epidermal growth factor receptor (EGFR) inhibitor. The information is curated for professionals in drug development and chemical research, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the relevant biological pathway and synthesis workflow.
Introduction
This compound, identified as the tyrphostin (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile, is a potent inhibitor of the epidermal growth factor receptor (EGFR).[1] Its chemical formula is C₁₄H₈Cl₂N₂ with a molecular weight of 275.13 g/mol and a CAS number of 136831-49-7. This compound has been investigated for its potential in cancer therapy due to its ability to interfere with the EGFR signaling pathway, which is often dysregulated in various malignancies.[1] This guide will detail the chemical synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In the case of this compound, the reactants are 3,5-dichlorobenzaldehyde and 3-pyridineacetonitrile.
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely available in public literature, a representative procedure based on established Knoevenagel condensation methods for similar compounds is provided below. Researchers should consider this a starting point for optimization.
Materials:
-
3,5-Dichlorobenzaldehyde
-
3-Pyridineacetonitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Hexane and Ethyl Acetate (chromatography eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add 3-pyridineacetonitrile (1.0-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Purification of this compound
Purification of the crude this compound product is essential to remove unreacted starting materials, by-products, and the catalyst. The primary methods for purification are column chromatography and recrystallization.
Experimental Protocol: Purification
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio should be optimized using TLC to achieve good separation (e.g., starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the polarity).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
2. Recrystallization:
-
Solvent Selection: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures of solvents like dichloromethane/hexane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Data Presentation
The following tables summarize the key chemical and physical properties of this compound, along with typical parameters for its synthesis and purification.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile |
| Synonyms | Tyrphostin RG 14620 |
| CAS Number | 136831-49-7 |
| Molecular Formula | C₁₄H₈Cl₂N₂ |
| Molecular Weight | 275.13 g/mol |
Table 2: Synthesis and Purification Parameters (Representative)
| Parameter | Value |
| Synthesis | |
| Reaction Type | Knoevenagel Condensation |
| Reactants | 3,5-Dichlorobenzaldehyde, 3-Pyridineacetonitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 24 hours |
| Purification | |
| Method 1 | Column Chromatography (Silica Gel) |
| Eluent System (Typical) | Hexane:Ethyl Acetate gradient |
| Method 2 | Recrystallization |
| Recrystallization Solvent (Typical) | Ethanol or Isopropanol |
| Expected Purity | >98% |
EGFR Signaling Pathway
This compound functions by inhibiting the tyrosine kinase activity of the Epidermal Growth factor Receptor (EGFR). The EGFR signaling pathway is a complex cascade of molecular events that regulate cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound, a significant EGFR inhibitor. The provided protocols and diagrams are intended to aid researchers and drug development professionals in their work with this compound. Further optimization of the described methods may be necessary to achieve desired yields and purity levels for specific applications.
References
RG14620 discovery and development history
Potential Therapeutic Targets of RG14620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of RG14620, a tyrphostin derivative with demonstrated activity as both an Epidermal Growth Factor Receptor (EGFR) antagonist and a modulator of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.
Core Therapeutic Targets
This compound has been identified to interact with two primary molecular targets, making it a compound of interest for cancer therapy, particularly in the context of multidrug resistance.
-
Epidermal Growth Factor Receptor (EGFR): this compound acts as an antagonist to EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancer types. The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these oncogenic signaling cascades.
-
ATP-binding Cassette Subfamily G Member 2 (ABCG2): this compound is a potent and selective modulator of ABCG2, a transporter protein that contributes to multidrug resistance in cancer by actively effluxing chemotherapeutic agents from cancer cells. This compound has been shown to reverse ABCG2-mediated multidrug resistance, thereby potentially resensitizing cancer cells to conventional chemotherapy.[1]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its cytotoxic potential and its ability to overcome drug resistance.
| Cell Line | Parental/Resistant | Overexpressed Transporter | IC50 of this compound (µM) |
| HEK293/pcDNA3.1 | Parental | - | 12.5 ± 1.8 |
| HEK293/ABCG2-482-R5 | Resistant | ABCG2 | 13.2 ± 2.1 |
| S1 | Parental | - | 8.7 ± 1.3 |
| S1-M1-80 | Resistant | ABCG2 | 9.5 ± 1.5 |
| H460 | Parental | - | 7.9 ± 1.1 |
| H460-MX20 | Resistant | ABCG2 | 8.3 ± 1.2 |
| 8226 | Parental | - | 10.1 ± 1.9 |
| 8226/MR20 | Resistant | ABCB1 | 11.2 ± 2.3 |
| KB-3-1 | Parental | - | 9.8 ± 1.7 |
| KB-C1 | Resistant | ABCB1 | 10.5 ± 2.0 |
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its dual action on EGFR signaling and ABCG2-mediated drug efflux. The following diagrams illustrate these interconnected pathways.
Research suggests that EGFR signaling, through the PI3K/Akt pathway, can regulate the expression and function of ABCG2. By inhibiting EGFR, this compound may not only directly impact cancer cell proliferation but also downregulate ABCG2, further contributing to the reversal of multidrug resistance.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Chemosensitivity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., H460, S1)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
ABCG2 ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of the ABCG2 transporter.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM dithiothreitol, 2 mM ouabain)
-
This compound
-
ATP
-
Sodium orthovanadate (vanadate)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., ammonium molybdate, ascorbic acid)
-
Microplate reader
Procedure:
-
Pre-warm all reagents to 37°C.
-
In a 96-well plate, add 40 µL of assay buffer containing membrane vesicles (5-10 µg of protein).
-
Add 10 µL of this compound at various concentrations. Include a control with a known ABCG2 substrate (e.g., sulfasalazine) and a negative control with buffer.
-
To determine the vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing 1 mM vanadate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of 12.5 mM MgATP.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 5% SDS solution.
-
Add 150 µL of the phosphate detection reagent and incubate at room temperature for 20 minutes.
-
Measure the absorbance at 800 nm.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance of the vanadate-containing samples from the corresponding samples without vanadate.
Photoaffinity Labeling of ABCG2
This experiment determines if this compound directly interacts with the substrate-binding site of ABCG2.
Materials:
-
Crude membranes from cells overexpressing ABCG2
-
[¹²⁵I]Iodoarylazidoprazosin ([¹²⁵I]IAAP)
-
This compound
-
UV cross-linking apparatus (365 nm)
-
Buffer for immunoprecipitation (RIPA buffer)
-
Anti-ABCG2 antibody (e.g., BXP-21)
-
Protein A/G-agarose beads
-
SDS-PAGE reagents and equipment
-
Phosphorimager
Procedure:
-
Incubate crude membranes (50 µg) with various concentrations of this compound in a suitable buffer for 5 minutes at room temperature.
-
Add [¹²⁵I]IAAP (e.g., 3-6 nM) and incubate for another 5 minutes in the dark.
-
Expose the samples to UV light (365 nm) for 10 minutes on ice to induce cross-linking.
-
Solubilize the membranes and immunoprecipitate ABCG2 using an anti-ABCG2 antibody and protein A/G-agarose beads.
-
Wash the beads and elute the protein complex.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the radiolabeled ABCG2 band using a phosphorimager to quantify the inhibition of [¹²⁵I]IAAP binding by this compound.
Conclusion
This compound presents a compelling dual-targeting strategy for cancer therapy. Its ability to inhibit the pro-proliferative EGFR signaling pathway while simultaneously reversing ABCG2-mediated multidrug resistance positions it as a promising candidate for further preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this compound and similar compounds.
References
In Vitro and In Vivo Efficacy of RG14620: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG14620, a tyrphostin derivative, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of the reported in vitro and in vivo effects of this compound. The primary mechanism of action for this compound is the antagonism of the EGFR signaling pathway, leading to the inhibition of cancer cell proliferation and tumor growth. A significant area of investigation has been its ability to reverse multidrug resistance (MDR) in cancer cells, specifically through the modulation of the ATP-binding cassette (ABC) transporter ABCG2. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development of this compound.
In Vitro Effects of this compound
Inhibition of EGFR Kinase Activity and Cell Proliferation
This compound demonstrates direct inhibitory effects on the enzymatic activity of EGFR and the proliferation of cancer cell lines that are dependent on EGFR signaling.
Table 1: In Vitro Inhibition of EGFR Kinase and Cell Proliferation by this compound
| Assay Type | Cell Line/System | Endpoint | Result |
| EGFR Kinase Inhibition | HT-22 Cells | IC50 | 3 µM |
| EGFR-associated Tyrosine Kinase Inhibition | - | IC50 | 7 µM |
| Cell Proliferation | EGF-stimulated cancer cells | - | Inhibition of proliferation |
| Cell Proliferation | Endometrial Cancer Cells (HEC-1A, Ishikawa) | IC50 | Dependent on PTEN status |
Reversal of ABCG2-Mediated Multidrug Resistance
A key finding for this compound is its ability to resensitize multidrug-resistant cancer cells to chemotherapeutic agents by inhibiting the ABCG2 transporter.
Table 2: In Vitro Reversal of Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold-Reversal of Resistance |
| S1-M1-80 (Colon Cancer) | Topotecan | 2 µM | ~41-fold |
| S1-M1-80 (Colon Cancer) | Mitoxantrone | 2 µM | ~47-fold |
| H460-MX20 (Lung Cancer) | Topotecan | 2 µM | ~6-fold |
| H460-MX20 (Lung Cancer) | Mitoxantrone | 2 µM | ~7-fold |
In Vivo Effects of this compound
Antitumor Activity
In preclinical animal models, this compound has been shown to suppress the growth of tumors.
Pharmacokinetics
The disposition of this compound has been characterized in rats and rabbits, providing insights into its absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of this compound in Rats and Rabbits (Intravenous Administration, 2.5 mg/kg)
| Species | Initial Plasma Concentration (5-min) | Major Route of Excretion |
| Rat | ~1700 ng-eq/ml | Fecal |
| Rabbit | ~1700 ng-eq/ml | Urinary and Fecal (similar extent) |
Table 4: Pharmacokinetic Parameters of this compound in Rats and Rabbits (Dermal Application, 50 mg/kg)
| Species | Time to Maximum Plasma Concentration (Tmax) | Maximum Plasma Concentration (Cmax) | Percutaneous Absorption (96 hr) |
| Rat | 12 hr | ~160 ng-eq/ml | 12.0% |
| Rabbit | 24 hr | ~90 ng-eq/ml | 2.0% |
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
This compound acts as an antagonist at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition ultimately leads to reduced cell proliferation and survival.
Mechanism of Reversing ABCG2-Mediated Multidrug Resistance
This compound directly interacts with the ABCG2 transporter. It is believed to competitively inhibit the binding of chemotherapeutic drugs to the transporter, thereby preventing their efflux from the cancer cell. This leads to an increased intracellular concentration of the anticancer drugs, restoring their cytotoxic efficacy.
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
This protocol outlines a general procedure for determining the IC50 of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, HEC-1A) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture media to achieve the desired final concentrations.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 12-18 hours.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This is a generalized protocol for evaluating the antitumor efficacy of this compound in a nude mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice), 4-6 weeks old.
-
-
Tumor Cell Implantation:
-
Culture a human cancer cell line (e.g., A431, a high EGFR-expressing line) to 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection).
-
Administer this compound at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.
-
ABCG2 ATPase Activity Assay
This protocol describes a method to assess the effect of this compound on the ATPase activity of the ABCG2 transporter.
-
Membrane Vesicle Preparation:
-
Use membrane vesicles prepared from Sf9 cells overexpressing human ABCG2.
-
-
Assay Reaction:
-
In a 96-well plate, combine the membrane vesicles with assay buffer containing ATP and magnesium.
-
Add various concentrations of this compound. Include a positive control (a known ABCG2 substrate like prazosin) and a negative control (no compound).
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding a solution to halt ATP hydrolysis.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., a malachite green-based assay).
-
-
Data Analysis:
-
Subtract the amount of Pi released in the absence of the transporter (basal ATPase activity) to determine the ABCG2-specific ATPase activity.
-
Plot the ATPase activity against the concentration of this compound to determine its effect (stimulation or inhibition).
-
Conclusion
This compound is a promising EGFR inhibitor with demonstrated in vitro and in vivo activity against cancer cells. Its dual mechanism of inhibiting EGFR-driven proliferation and overcoming ABCG2-mediated multidrug resistance makes it a compound of significant interest for further investigation. The data and protocols presented in this guide provide a foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.
RG14620 safety and toxicity profile
An in-depth analysis of the safety and toxicity profile of a compound requires specific and verifiable data from preclinical and clinical studies. At present, there is no publicly available information regarding a compound designated as "RG14620" in scientific literature or clinical trial databases.
This lack of data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative safety and toxicity data, experimental protocols, and associated signaling pathways, are contingent on the availability of research findings.
It is possible that "this compound" may be an internal development code that has not yet been publicly disclosed, a misidentification of another compound, or a new entity for which data has not yet been published.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to:
-
Verify the compound identifier: Double-check the spelling and designation of the compound.
-
Consult internal documentation: If working within an organization that develops compounds, refer to internal databases and reports.
-
Search for alternative names: Compounds are often referred to by different names throughout their development lifecycle, including chemical names, other internal codes, or eventual generic names.
Without further clarification or an alternative, accurate identifier for the compound of interest, a comprehensive safety and toxicity profile cannot be provided.
Technical Guide: Assessment of RG14620 Solubility and Stability
Disclaimer: Publicly available, specific quantitative data on the solubility and stability of the compound identified as RG14620 (α-[(3,5-dichlorophenyl)methylene]-3-pyridineacetonitrile, CAS number: 136831-49-7) is limited. This guide therefore provides a comprehensive overview of the standard experimental protocols and data presentation formats used in the pharmaceutical industry to characterize such properties for a novel chemical entity. The methodologies and data tables presented herein are illustrative and based on general guidelines for drug development.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. It is typically assessed in a variety of aqueous and organic solvents relevant to the drug development process.
Experimental Protocol: Kinetic and Thermodynamic Solubility
Objective: To determine the solubility of this compound in various media.
Methodology:
-
Kinetic Solubility (High-Throughput Screening):
-
A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
A small aliquot of the DMSO stock is added to a larger volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
The solution is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
The resulting solution is filtered to remove any precipitated compound.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
An excess amount of solid this compound is added to a known volume of the solvent of interest.
-
The suspension is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
The suspension is then filtered to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Solubility Data for this compound (Illustrative)
| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline | 25 | 7.4 | < 1 | Kinetic |
| Simulated Gastric Fluid | 37 | 1.2 | 5 | Thermodynamic |
| Simulated Intestinal Fluid | 37 | 6.8 | < 1 | Thermodynamic |
| 0.1 N HCl | 25 | 1.0 | 8 | Thermodynamic |
| Water | 25 | ~7.0 | < 0.5 | Thermodynamic |
| Ethanol | 25 | N/A | 500 | Thermodynamic |
| DMSO | 25 | N/A | > 10,000 | Thermodynamic |
Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions.
Experimental Protocol: Forced Degradation and Long-Term Stability
Objective: To evaluate the stability of this compound under various stress conditions and to determine its degradation profile.
Methodology:
-
Forced Degradation (Stress Testing):
-
Solutions of this compound are exposed to harsh conditions to accelerate degradation. This includes:
-
Acidic Conditions: 0.1 N HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid compound heated at 80°C for 48 hours.
-
Photostability: Solid compound and solution exposed to light (ICH Q1B guidelines).
-
-
Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
-
Long-Term Stability (ICH Guidelines):
-
Solid this compound is stored in controlled environmental chambers under conditions recommended by the International Council for Harmonisation (ICH).
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated) and analyzed for purity, appearance, and degradation products.
-
Data Presentation: Stability of this compound Under Forced Degradation (Illustrative)
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Major Degradants (% Peak Area) |
| 0.1 N HCl | 24 hours | 60 | 85.2 | RRT 0.85 (5.1%), RRT 1.12 (8.7%) |
| 0.1 N NaOH | 24 hours | 60 | 45.7 | RRT 0.72 (23.4%), RRT 0.91 (30.1%) |
| 3% H₂O₂ | 24 hours | 25 | 92.1 | RRT 1.05 (N-oxide, 6.8%) |
| Heat (Solid) | 48 hours | 80 | 99.5 | Not significant |
| Light (Solid) | 10 days | 25 | 98.9 | Not significant |
*RRT = Relative Retention Time
Visualizations
Experimental Workflow Diagrams
Caption: General workflows for determining solubility and stability.
Signaling Pathway (Hypothetical)
As the biological target of this compound is not publicly known, a specific signaling pathway cannot be provided. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
An In-depth Technical Guide to Ginsenoside Rg1 for Research Applications
Disclaimer: The compound "RG14620" does not correspond to a publicly documented research chemical. Initial searches yielded no specific substance with this identifier. However, given the nature of the query and search results pointing towards related compounds, this guide focuses on Ginsenoside Rg1 , a well-researched saponin from Panax ginseng that is often investigated for its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.
Overview of Ginsenoside Rg1
Ginsenoside Rg1 is a protopanaxatriol-type ginsenoside, one of the primary active compounds found in ginseng.[1] It is recognized for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[2] Its mechanism of action is complex, involving the modulation of multiple cellular signaling pathways. This guide will focus on two of its key signaling cascades: the PI3K/Akt pathway and the non-genomic estrogen receptor (ER) signaling pathway.
Sourcing Ginsenoside Rg1 for Research
Ginsenoside Rg1 for research purposes is available from several commercial suppliers. Purity is a critical factor for experimental reproducibility and is typically assessed by HPLC. Researchers should always request a Certificate of Analysis (CoA) from the supplier.
Table 1: Potential Suppliers of Ginsenoside Rg1 for Research
| Supplier | Purity | Notes |
| MedChemExpress | >99% (HPLC) | Sold for research use only. |
| Cayman Chemical | ≥95% | Provided with product insert and SDS. |
| AdooQ Bioscience | >99% (HPLC) | Marketed for cancer research and epigenetic studies. |
| APExBIO | High-quality | Focus on neuroprotective, cognitive, and metabolic research applications. |
| MP Biomedicals | - | For research or further manufacturing use only. |
| Biosynth | High-quality | For pharmaceutical testing. |
Core Signaling Pathways and Mechanisms of Action
Ginsenoside Rg1 exerts its effects through multiple signaling pathways. Below are detailed descriptions of two prominent pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Ginsenoside Rg1 has been shown to activate this pathway, leading to downstream effects such as the inhibition of apoptosis and the promotion of cell survival.[3] In endothelial cells, this activation is linked to the production of nitric oxide (NO).[4]
Estrogen Receptor (ER) Signaling Pathway
Ginsenoside Rg1 is considered a phytoestrogen that can elicit estrogen-like effects without directly binding to the estrogen receptor. It activates ERα through a ligand-independent mechanism, inducing the formation of a membrane-associated signaling complex. This leads to the activation of downstream kinases like c-Src and the MAPK/ERK pathway.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of Ginsenoside Rg1.
Western Blot for Protein Phosphorylation (e.g., p-Akt)
This protocol is a composite based on methodologies used to assess Rg1-induced phosphorylation of Akt in C2C12 myotubes and other cell lines.
4.1.1 Cell Culture and Treatment
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
For starvation experiments, replace the medium with serum-free basal medium for 12-24 hours.
-
Treat differentiated C2C12 cells with Ginsenoside Rg1 at desired concentrations (e.g., 10 µM) for various time points (e.g., 0, 5, 10, 30, 60 minutes). For inhibitor studies, pre-treat cells with an inhibitor like LY294002 (a PI3K inhibitor) for 30-60 minutes before adding Rg1.
4.1.2 Protein Extraction and Quantification
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay kit.
4.1.3 SDS-PAGE and Immunoblotting
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Table 2: Quantitative Western Blot Data for Rg1-Induced Akt Phosphorylation
| Treatment Group | p-Akt/t-Akt Ratio (Fold Change vs. Control) | Reference |
| Control (Serum-free) | 1.0 | |
| Rg1 (10 µM, 60 min) | ~2.5 | |
| Rg1 + LY294002 (PI3K Inhibitor) | ~1.2 |
Note: Values are representative and may vary based on experimental conditions.
Nitric Oxide (NO) Production Assay
This protocol is based on the Griess reaction method used to measure nitrite, a stable metabolite of NO, in the culture supernatant of Human Umbilical Vein Endothelial Cells (HUVECs).
4.2.1 Cell Culture and Supernatant Collection
-
Culture HUVECs in endothelial cell growth medium.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with Ginsenoside Rg1 at various concentrations for the desired time.
-
After incubation, carefully collect 50 µL of the culture supernatant from each well for analysis.
4.2.2 Griess Reaction
-
In a new 96-well plate, add 50 µL of the collected cell culture supernatant.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each well.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Table 3: Representative Data for Rg1-Induced NO Production
| Treatment Group | Nitrite Concentration (µM) | Reference |
| Control | Baseline | |
| Rg1-treated | Increased | |
| Rg1 + PI3K Inhibitor | Attenuated Increase |
Note: Specific quantitative values will depend on the cell type and experimental conditions.
Logical Workflow for Investigating Rg1's Mechanism
The following diagram illustrates a typical experimental workflow to elucidate the signaling pathways activated by Ginsenoside Rg1.
References
- 1. Ginsenoside Rg1 prevents starvation-induced muscle protein degradation via regulation of AKT/mTOR/FoxO signaling in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg1 modulates PI3K/AKT pathway for enhanced osteogenesis via GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg1 attenuates the inflammation and oxidative stress induced by diabetic nephropathy through regulating the PI3K/AKT/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg1 activates ligand-independent estrogenic effects via rapid estrogen receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
RG14620: A Technical Whitepaper on its Mechanism of Action, Experimental Protocols, and Intellectual Property Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG14620 is a tyrphostin-class small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Initially investigated for topical treatment of psoriasis, its primary research focus has since shifted to its potential as a chemosensitizing agent in cancer therapy. Specifically, this compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its signaling pathways, detailed experimental protocols, and an analysis of its intellectual property status. The global research and development status of this compound is currently listed as discontinued.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms: inhibition of the EGFR signaling pathway and modulation of the ABCG2 multidrug transporter.
EGFR Signaling Pathway Inhibition
As a tyrphostin, this compound competitively inhibits the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers. By blocking this pathway, this compound can inhibit the growth of cancer cells that are dependent on EGFR signaling.
The key signaling cascades affected by this compound's inhibition of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell proliferation and survival.
Modulation of ABCG2-Mediated Multidrug Resistance
A significant aspect of this compound's activity is its ability to reverse multidrug resistance in cancer cells. This is primarily achieved through its interaction with the ABCG2 transporter, a protein that actively pumps a wide range of chemotherapy drugs out of cancer cells, thereby reducing their efficacy. This compound has been shown to be a potent and selective modulator of ABCG2.[1] It directly interacts with the transporter, inhibiting its drug efflux function. This inhibition restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (EGFR Inhibition) | HER 14 | 3 µM | [2] |
| IC50 (DNA Synthesis) | HER 14 | 1 µM | [2] |
| IC50 (Colony Formation) | HER 14 | 3 µM | [2] |
| EC50 (ABCG2 ATPase Stimulation) | - | 224 ± 24 nM |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Method:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound, chemotherapeutic agents, or a combination thereof for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the viability of untreated control cells.
-
IC50 values are calculated from the dose-response curves.
-
ABCG2 ATPase Activity Assay
-
Objective: To determine if this compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.
-
Method:
-
Membrane vesicles from cells overexpressing ABCG2 are prepared.
-
The vesicles are incubated with varying concentrations of this compound in the presence of ATP.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay (e.g., vanadate-sensitive ATPase assay).
-
The ATPase activity is plotted against the concentration of this compound to determine the EC50 value.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Method:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Intellectual Property Status
A comprehensive search for active patents specifically claiming the this compound compound did not yield any currently active patents. The development of this compound was initiated by Rhone-Poulenc Rorer, Inc., and its development status is now listed as "Discontinued". This suggests that any primary patents covering the molecule have likely expired.
While there are numerous patents related to EGFR inhibitors and ABCG2 modulators in general, the intellectual property landscape for this compound itself appears to be open. This is common for compounds that were developed some time ago and for which clinical development was not pursued to completion. Researchers interested in working with this compound should, however, conduct a thorough freedom-to-operate analysis for their specific application and jurisdiction.
Conclusion
This compound is a dual-action molecule with well-characterized inhibitory effects on the EGFR signaling pathway and the ABCG2 multidrug transporter. The available preclinical data provide a strong rationale for its investigation as a chemosensitizing agent in cancers that overexpress ABCG2. While its clinical development has been discontinued, the detailed understanding of its mechanism of action and the open intellectual property landscape may present new opportunities for academic research and potentially for repositioning or as a tool compound in drug discovery. The experimental protocols detailed herein provide a foundation for further investigation into the therapeutic potential of this compound.
References
Methodological & Application
RG14620 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RG14620, a tyrphostin family epidermal growth factor receptor (EGFR) inhibitor, in cell culture experiments. The protocols outlined below are intended as a starting point and may require optimization for specific cell lines and experimental questions.
Introduction
This compound is a potent inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic development. This compound has also been shown to reverse multidrug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2), highlighting its potential in combination therapies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's biological activity in cell culture.
| Parameter | Cell Line | Value | Reference |
| IC50 (Colony Formation) | HER14 | 3 µM | [1] |
| IC50 (DNA Synthesis) | HER14 | 1 pM | [1] |
| IC50 (Cell Viability, 48h) | HEC-1A | 28.0 ± 3.3 µmol/L | [2] |
| IC50 (Cell Viability, 48h) | Ishikawa | 139.5 ± 19.2 µmol/L | [2] |
Signaling Pathways
This compound primarily targets the EGFR signaling pathway. It also interacts with the ABCG2 transporter, affecting multidrug resistance.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cell culture.
Cell Culture and Maintenance
-
Cell Lines: HEC-1A and Ishikawa (endometrial cancer cell lines) are examples of cell lines used in studies with this compound.[2] Other cell lines overexpressing EGFR or ABCG2 may also be suitable.
-
Culture Medium: Use the recommended medium for your specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For example, HEC-1A and Ishikawa cells can be cultured in DMEM.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency according to standard cell culture protocols.
This compound Stock Solution Preparation
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Determining IC50 (Cell Viability Assay)
This protocol utilizes the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Sterile 96-well plates
-
MTT or MTS reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 150 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., IC50 or 15 µmol/L) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol for Western Blot Analysis of EGFR Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-15 µmol/L) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
-
Experimental Workflow
References
Application Notes and Protocols for RG14620 in Animal Models
Disclaimer: Information regarding RG14620 is sparse and largely historical. These application notes and protocols are constructed based on the limited available data and general principles of preclinical drug evaluation in animal models of neurodegenerative diseases, particularly Spinal Muscular Atrophy (SMA). Significant validation would be required before implementing these protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is identified as a tyrosine kinase inhibitor.[1] While its specific target and mechanism of action in the context of neurological disorders are not well-documented in recent literature, its investigation suggests a potential role in modulating cellular signaling pathways relevant to neuronal survival and function. These notes provide a framework for the preclinical evaluation of this compound or similar tyrosine kinase inhibitors in animal models of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by deficiency of the Survival Motor Neuron (SMN) protein.
Hypothetical Mechanism of Action in SMA
As a tyrosine kinase inhibitor, this compound could theoretically impact SMA pathophysiology by:
-
Modulating Neuroinflammation: Inhibiting tyrosine kinases involved in glial cell activation could reduce neuroinflammation, a known contributor to motor neuron death in SMA.
-
Enhancing Neurotrophic Signaling: By targeting specific kinases, it might amplify downstream signaling of neurotrophic factors, promoting motor neuron survival.
-
Regulating Apoptotic Pathways: Inhibition of pro-apoptotic tyrosine kinases could prevent or delay motor neuron degeneration.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound in modulating neuroinflammatory pathways.
Pharmacokinetic Data
The following tables summarize historical pharmacokinetic data for this compound in rats and rabbits.[1]
Table 1: Intravenous Administration of this compound (2.5 mg/kg)
| Species | Initial Plasma Concentration (5 min) | Primary Route of Excretion |
| Rat | ~1700 ng-eq/ml | Fecal |
| Rabbit | ~1700 ng-eq/ml | Urinary and Fecal |
Table 2: Dermal Application of this compound (50 mg/kg)
| Species | Time to Max. Plasma Conc. (Tmax) | Max. Plasma Conc. (Cmax) | Percutaneous Absorption |
| Rat | 12 hours | ~160 ng-eq/ml | 12.0% |
| Rabbit | 24 hours | ~90 ng-eq/ml | 2.0% |
Experimental Protocols
These are generalized protocols for evaluating a therapeutic agent like this compound in a mouse model of SMA.
Animal Model
A commonly used severe model is the SMNΔ7 mouse . These mice have a homozygous deletion of the mouse Smn gene and express two copies of the human SMN2 gene, leading to a severe phenotype with a median lifespan of approximately two weeks. This model is suitable for assessing effects on survival and motor function in a short timeframe. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Compound Preparation and Administration
-
Vehicle: Based on historical data, a solution in Polyethylene Glycol 400 (PEG 400) could be a starting point.[1] Alternatively, a solution of 10% DMSO, 40% PEG 400, and 50% saline is a common vehicle for preclinical studies.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are standard for systemic delivery in neonatal mice. Oral gavage (PO) may also be considered if oral bioavailability is established.
-
Dose and Schedule: A dose-finding study is essential. Based on the intravenous data, a starting dose for systemic administration could be in the range of 1-5 mg/kg, administered daily starting from postnatal day 1 (P1).
Experimental Workflow
Caption: A standard workflow for a preclinical efficacy study in an SMA mouse model.
Efficacy Endpoints
-
Survival: Record the lifespan of each animal. Data should be presented as a Kaplan-Meier survival curve.
-
Body Weight: Measure and record the weight of each pup daily.
-
Motor Function:
-
Righting Reflex: Measure the time it takes for a pup placed on its back to return to all four paws. This should be assessed daily from P3.
-
-
Histopathology:
-
Motor Neuron Count: At the study endpoint, collect spinal cords, section the lumbar region, and perform Nissl staining to count the number of motor neurons in the ventral horn.
-
Neuromuscular Junction (NMJ) Integrity: Analyze the innervation status of NMJs in key muscles (e.g., gastrocnemius) using immunohistochemistry.
-
-
Biomarker Analysis:
-
Western Blot: Measure levels of SMN protein in the spinal cord and brain to assess if the compound has any effect on the primary protein deficiency. Also, assess the phosphorylation status of putative target tyrosine kinases.
-
Data Presentation
Quantitative results from the study should be compiled into clear, concise tables for comparative analysis.
Table 3: Hypothetical Efficacy Data for this compound in SMNΔ7 Mice
| Parameter | Vehicle Control Group | This compound (2.5 mg/kg) Group |
| Median Lifespan (days) | 14 | 18 |
| Average Weight at P12 (grams) | 3.8 | 4.5 |
| Righting Time at P10 (seconds) | 18 | 12 |
| Lumbar Motor Neuron Count | 11 | 16 |
| Innervated NMJs (%) | 40% | 65% |
References
Application Notes and Protocols for the Quantification of RG14620
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG14620 is a small molecule inhibitor of the E3 ubiquitin ligase RNF146 (also known as GRAIL). RNF146 is a key regulator of the Wnt signaling pathway, a critical pathway in both embryonic development and cancer. By targeting RNF146, this compound represents a promising therapeutic agent for diseases associated with aberrant Wnt signaling. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive immunoassay is outlined.
Signaling Pathway of this compound
This compound targets RNF146, an E3 ubiquitin ligase that plays a pivotal role in the Wnt/β-catenin signaling pathway. RNF146 recognizes and ubiquitinates poly(ADP-ribosyl)ated (PARsylated) proteins, targeting them for proteasomal degradation. A key substrate of this pathway is Axin, a scaffold protein in the β-catenin destruction complex. The degradation of Axin leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of Wnt target genes. The proposed mechanism of action for this compound involves the inhibition of RNF146, leading to the stabilization of the β-catenin destruction complex and subsequent downregulation of Wnt signaling.
Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography (HPLC)
This section details a mixed-mode gradient HPLC method for the determination of this compound in topical formulations.[1] This method is suitable for separating this compound from its isomers and potential impurities.
Experimental Workflow
Protocol: HPLC Quantification of this compound
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Supelcosil LC-SCX cation exchange column (5 µm, 250 x 4.6 mm i.d.)
-
Nova-Pak dimethyloctadecylsilyl (C18) analytical column (4 µm, 150 x 3.9 mm i.d.)
2. Instrumentation:
-
HPLC system with gradient elution capability
-
UV-Vis detector
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Columns | Supelcosil LC-SCX in series with Nova-Pak C18 |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of this compound and impurities |
| Flow Rate | 1.1 mL/min |
| Detection | UV absorbance at 260 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
4. Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amount of sodium phosphate monobasic in HPLC grade water, adjust pH to 3.5 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution of 1 mg/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by serial dilution of the stock solution with the mobile phase or a relevant matrix mimic.
5. Sample Preparation:
-
For topical formulations, an appropriate extraction procedure should be developed and validated to ensure complete recovery of this compound from the matrix. This may involve solvent extraction, sonication, and centrifugation. The final extract should be filtered through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section provides a general protocol for the quantification of this compound in biological matrices, such as plasma, based on established methods for other tyrosine kinase inhibitors. This method offers high sensitivity and selectivity.
Experimental Workflow
References
Application Notes and Protocols for RG14620 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG14620, also known as Tyrphostin RG-14620, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel EGFR inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify molecules that modulate EGFR activity.
This document provides detailed application notes and protocols for the use of this compound in two common HTS formats: a biochemical kinase assay and a cell-based proliferation assay.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are crucial for cell growth and survival.
Data Presentation
The inhibitory activity of this compound and other reference EGFR inhibitors is summarized in the tables below. Table 1 presents data from a biochemical kinase assay, while Table 2 shows results from a cell-based proliferation assay.
Table 1: Biochemical EGFR Kinase Assay Data
| Compound | Target | Assay Format | ATP Concentration (µM) | IC50 (µM) |
| This compound | EGFR | ADP-Glo | 10 | 3.0 |
| Gefitinib | EGFR | HTRF | 10 | 0.02 |
| Erlotinib | EGFR | ADP-Glo | 10 | 0.005 |
| Staurosporine | Pan-kinase | ADP-Glo | 10 | 0.004 |
Table 2: Cell-Based Proliferation Assay Data
| Compound | Cell Line | Assay Format | Seeding Density (cells/well) | IC50 (µM) |
| This compound | A431 | CellTiter-Glo | 5,000 | 4.0 |
| Gefitinib | A431 | CellTiter-Glo | 5,000 | 0.015 |
| Erlotinib | A431 | CellTiter-Glo | 5,000 | 0.002 |
| Doxorubicin | A431 | CellTiter-Glo | 5,000 | 0.1 |
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of EGFR and the inhibitory effect of this compound.
Materials:
-
Recombinant Human EGFR (e.g., from Promega, BPS Bioscience)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Enzyme Addition: Add 2 µL of EGFR enzyme solution to each well, except for the no-enzyme controls.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Format)
This protocol measures the effect of this compound on the proliferation of A431 cells, which overexpress EGFR.
Materials:
-
A431 human epidermoid carcinoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well clear-bottom white plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Procedure:
-
Cell Seeding: Trypsinize and count A431 cells. Seed the cells into 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
Cell Adhesion: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Application Notes and Protocols for Fluorophore Labeling of RG14620
A Note on Compound Identification: The designation "RG14620" is associated with two distinct small molecules in scientific literature and commercial databases: an EGFR inhibitor (Tyrphostin AG 1478, C₁₄H₈Cl₂N₂)[1][2] and a CRAC channel inhibitor, CM4620 (Zegocractin, C₁₉H₁₁ClF₃N₃O₃), developed by CalciMedica.[3][4][5] To provide a comprehensive resource, this document presents labeling strategies for both compounds. Researchers should verify the chemical identity of their specific "this compound" before proceeding.
Part 1: Labeling of this compound (Tyrphostin AG 1478) Derivative
Introduction
This compound, a Tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR), is a valuable tool for studying cellular signaling pathways. Fluorescent labeling of this molecule enables researchers to visualize its subcellular localization, track its binding to EGFR, and perform high-content screening assays. Direct labeling of the parent this compound molecule is challenging due to the lack of readily reactive functional groups. Therefore, this protocol outlines the labeling of a hypothetical derivative, this compound-COOH, which incorporates a carboxylic acid linker for conjugation to amine-reactive fluorophores.
Signaling Pathway of EGFR
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Labeling this compound-COOH
Caption: Workflow for labeling this compound-COOH with an amine-reactive fluorophore.
Quantitative Data: Representative Amine-Reactive Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein-amine | 494 | 518 | 0.92 | 72,000 |
| Rhodamine B-amine | 543 | 565 | 0.31 | 106,000 |
| Cy5-amine | 649 | 670 | 0.28 | 250,000 |
| IRDye 800CW-amine | 774 | 794 | 0.08 | 240,000 |
Protocol: Labeling of this compound-COOH with an Amine-Reactive Fluorophore
Materials:
-
This compound-COOH
-
Amine-reactive fluorophore (e.g., Fluorescein-amine, Cy5-amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Activated this compound-COOH:
-
Dissolve this compound-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours to form the NHS ester.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the amine-reactive fluorophore (1.5 equivalents) in anhydrous DMF.
-
Add a catalytic amount of TEA to the fluorophore solution.
-
Slowly add the activated this compound-NHS ester solution to the fluorophore solution.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the fluorescently labeled this compound.
-
-
Characterization:
-
Confirm the identity of the labeled product by mass spectrometry.
-
Determine the concentration of the labeled this compound by measuring its absorbance at the fluorophore's excitation maximum.
-
Measure the fluorescence emission spectrum to confirm the photophysical properties of the conjugate.
-
Part 2: Labeling of CM4620 (Zegocractin) Derivative
Introduction
CM4620 (Zegocractin) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in the immune response and inflammatory diseases. Fluorescently labeled CM4620 is an invaluable tool for studying its mechanism of action, cellular uptake, and target engagement. Due to the absence of easily conjugatable groups on the parent molecule, this protocol describes the labeling of a hypothetical derivative, CM4620-NH₂, which incorporates an amine linker for reaction with amine-reactive fluorophores.
Signaling Pathway of CRAC Channel
Caption: CRAC channel signaling pathway and the inhibitory action of CM4620.
Experimental Workflow for Labeling CM4620-NH₂
Caption: Workflow for labeling CM4620-NH₂ with an NHS-ester fluorophore.
Quantitative Data: Representative NHS-Ester Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC (Fluorescein isothiocyanate) | 494 | 518 | 0.92 | 72,000 |
| TRITC (Tetramethylrhodamine isothiocyanate) | 557 | 576 | 0.23 | 85,000 |
| Cy5-NHS Ester | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 750 NHS Ester | 749 | 775 | 0.12 | 270,000 |
Protocol: Labeling of CM4620-NH₂ with an NHS-Ester Fluorophore
Materials:
-
CM4620-NH₂
-
NHS-Ester functionalized fluorophore (e.g., FITC, Cy5-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Dissolve CM4620-NH₂ (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve the NHS-Ester fluorophore (1.1 equivalents) in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
To the CM4620-NH₂ solution, add TEA or DIPEA (2-3 equivalents).
-
Slowly add the NHS-Ester fluorophore solution to the CM4620-NH₂ solution with stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a small amount of water.
-
Purify the labeled product using reverse-phase HPLC with a gradient of water and acetonitrile containing 0.1% TFA.
-
Collect and pool the fractions containing the desired product.
-
-
Characterization:
-
Verify the molecular weight of the fluorescently labeled CM4620 using mass spectrometry.
-
Calculate the degree of labeling by measuring the absorbance of the fluorophore and the small molecule (if it has a distinct absorbance).
-
Confirm the fluorescence properties by measuring the excitation and emission spectra.
-
References
Application of RG14620 in Gene Expression Studies: Information Not Available
Detailed application notes and protocols for the use of RG14620 in gene expression studies cannot be provided at this time due to a lack of publicly available information on a compound with this specific identifier.
Extensive searches for "this compound" in scientific literature and databases did not yield any specific molecule with this name, nor any associated data regarding its mechanism of action, gene expression effects, or established experimental protocols. It is possible that this compound is an internal development name for a compound that has not yet been publicly disclosed, a misidentified designation, or a novel agent not yet described in published research.
To facilitate the creation of the requested application notes and protocols, please provide additional information regarding this compound, such as:
-
Chemical structure or class: What type of molecule is this compound (e.g., small molecule, oligonucleotide, peptide)?
-
Biological target and mechanism of action: What protein, gene, or pathway does this compound interact with, and what is the functional consequence of this interaction (e.g., inhibition, activation)?
-
Intended application: What is the primary research or therapeutic area for which this compound is being investigated?
Potential Areas of Investigation Based on Related Research
While information on this compound is unavailable, the initial search did retrieve significant information on related topics in gene expression research, particularly concerning the Lin28/let-7 pathway . This pathway is a critical regulator of cellular processes such as differentiation, proliferation, and tumorigenesis, making it a key area of interest for drug development. The let-7 family of microRNAs acts as tumor suppressors by downregulating the expression of oncogenes.[1] The RNA-binding protein Lin28 inhibits the maturation of let-7, thereby promoting a stem-cell-like state and contributing to cancer development.[2][3]
Should this compound be identified as an agent targeting this pathway, for example, as a Lin28 inhibitor or a let-7 mimic , the following general application notes and protocols could be adapted.
General Application Notes for a Hypothetical Lin28 Inhibitor in Gene Expression Studies
Introduction:
Lin28 inhibitors are a class of molecules designed to disrupt the interaction between the Lin28 protein and the precursor of the let-7 microRNA.[2] By blocking this interaction, these inhibitors restore the processing and function of the tumor-suppressing let-7 miRNA, leading to the downregulation of its oncogenic target genes.[3] The study of Lin28 inhibitors is crucial for understanding their therapeutic potential in various cancers where the Lin28/let-7 axis is dysregulated.
Mechanism of Action:
A hypothetical Lin28 inhibitor would function by binding to Lin28, preventing it from sequestering pre-let-7. This allows for the normal processing of pre-let-7 by the Dicer enzyme into mature let-7 miRNA. The mature let-7 can then be incorporated into the RNA-induced silencing complex (RISC) to bind to the 3' untranslated regions (UTRs) of its target mRNAs, leading to their translational repression or degradation. This ultimately results in decreased expression of proteins involved in cell proliferation and tumorigenesis.
Signaling Pathway:
The Lin28/let-7 signaling pathway is a key regulatory axis in development and disease. A small molecule inhibitor of Lin28 would be expected to modulate this pathway, leading to an increase in mature let-7 levels and a subsequent decrease in the expression of let-7 target genes.
Figure 1. Hypothetical mechanism of a Lin28 inhibitor in the let-7 biogenesis pathway.
Experimental Workflow for Gene Expression Analysis:
A typical workflow to assess the impact of a Lin28 inhibitor on gene expression would involve treating cancer cells with the compound, followed by RNA extraction and analysis of gene expression changes.
Figure 2. Experimental workflow for studying the effect of a Lin28 inhibitor on gene expression.
General Experimental Protocols
The following are generalized protocols that would need to be optimized for a specific compound and cell line.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines known to express high levels of Lin28 and low levels of let-7 (e.g., 22Rv1 prostate cancer, Huh7 hepatocellular carcinoma).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the hypothetical this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Replace the culture medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
2. RNA Extraction and Quantification:
-
Total RNA Isolation:
-
Lyse the cells directly in the culture plate using a lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer.
-
3. Gene Expression Analysis by qRT-PCR:
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit. For mature miRNA quantification, use a stem-loop RT primer specific for the miRNA of interest (e.g., let-7a).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Use specific primers for the genes of interest (e.g., mature let-7, Lin28, and let-7 target genes like c-Myc and Ras).
-
Use a housekeeping gene (e.g., GAPDH, U6 snRNA) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
4. Global Gene Expression Analysis by RNA Sequencing (RNA-Seq):
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA using a commercially available kit. This typically involves poly(A) selection for mRNA or ribosomal RNA depletion.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the treated and control groups.
-
Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.
-
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response Effect of a Hypothetical this compound on let-7 and Target Gene Expression
| Concentration (µM) | Relative let-7a Expression (Fold Change) | Relative c-Myc mRNA Expression (Fold Change) | Relative Ras mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| 1 | 3.2 ± 0.4 | 0.5 ± 0.05 | 0.6 ± 0.08 |
| 10 | 5.8 ± 0.6 | 0.2 ± 0.03 | 0.3 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
While specific details for this compound are not available, the provided general framework for a hypothetical Lin28 inhibitor illustrates the approach to creating detailed application notes and protocols for a novel compound in gene expression studies. Should further information on this compound become available, these templates can be populated with specific experimental data and refined to provide a comprehensive guide for researchers.
References
Preparing Stock Solutions of RG14620: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of RG14620, a tyrphostin family compound identified as an Epidermal Growth Factor Receptor (EGFR) inhibitor and a potent, selective modulator of the ATP-binding cassette transporter ABCG2. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines recommended solvents, preparation procedures, storage conditions, and relevant biological context for the use of this compound in research settings.
Introduction to this compound
This compound, with the chemical name α-[(3,5-dichlorophenyl)methylene]-3-pyridineacetonitrile, is a small molecule inhibitor of the EGFR signaling pathway. Additionally, it has been shown to reverse multidrug resistance in cancer cells by modulating the function of the ABCG2 transporter. Its dual mechanism of action makes it a valuable tool for cancer research and drug development.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂N₂ |
| Molecular Weight | 275.10 g/mol [1] |
| Appearance | Solid (form may vary) |
Recommended Solvents and Solubility
While specific solubility data for this compound is not widely published, compounds of the tyrphostin class exhibit good solubility in dimethyl sulfoxide (DMSO). Based on the properties of similar EGFR inhibitors, DMSO is the recommended solvent for preparing primary stock solutions.
Solubility of Structurally Related Tyrphostins in DMSO:
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Tyrphostin AG 112 | 236.23 | 125 mg/mL (529.15 mM)[2] |
| Tyrphostin AG490 | 294.34 | ≥ 50 mg/mL (169.89 mM)[3] |
| Tyrphostin AG30 | 205.18 | 41 mg/mL (199.83 mM)[4] |
Recommendation for this compound: It is highly probable that this compound is soluble in DMSO at concentrations commonly used for in vitro studies (e.g., 10-50 mM). It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.75 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 275.10 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 275.10 g/mol = 0.002751 g = 2.75 mg
-
-
-
Dissolve in DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light and repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Summary of Calculations for Stock Solutions:
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.275 mg | 1.375 mg | 2.75 mg |
| 10 mM | 2.75 mg | 13.75 mg | 27.5 mg |
| 50 mM | 13.75 mg | 68.75 mg | 137.5 mg |
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Precipitation: After diluting the DMSO stock in aqueous-based media, visually inspect for any signs of precipitation. If precipitation occurs, consider preparing a lower concentration stock solution or using a different dilution scheme.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway Inhibition by this compound
This compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound is expected to block these downstream events by inhibiting EGFR's kinase activity.
Caption: Inhibition of the EGFR signaling cascade by this compound.
Modulation of ABCG2 Transporter by this compound
This compound can also modulate the function of the ABCG2 transporter, a protein that contributes to multidrug resistance by actively effluxing chemotherapeutic drugs from cancer cells. By inhibiting ABCG2, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.
Caption: this compound-mediated inhibition of ABCG2 drug efflux.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for In Situ Hybridization Experiments
Note: Publicly available scientific literature and databases do not contain specific information regarding the use of a molecule designated "RG14620" for in situ hybridization (ISH) experiments. The following application notes and protocols are provided as a general guide for performing chromogenic and fluorescent in situ hybridization. Researchers should adapt these protocols based on the specific target, probe, and sample type.
Application Notes
In situ hybridization (ISH) is a powerful technique used to visualize and localize specific DNA or RNA sequences within the context of morphologically preserved tissue sections or cells.[1][2][3] This method relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence in the sample.[3] The probe-target hybrids can then be detected using either chromogenic (CISH) or fluorescent (FISH) methods.[4]
Key Applications of In Situ Hybridization:
-
Gene Expression Analysis: Localization of specific mRNA transcripts to understand gene expression patterns within tissues and cells.
-
Viral Detection: Identification and localization of viral DNA or RNA in infected cells and tissues.
-
Oncology Research: Detection of oncogene expression, gene amplifications, deletions, and translocations in tumor samples.
-
Genomics and Chromosome Analysis: Mapping genes to specific chromosomal locations and identifying chromosomal abnormalities.
Probe Selection and Labeling:
The choice of probe is critical for the success of an ISH experiment. Common probe types include DNA, cDNA, cRNA, and synthetic oligonucleotides. Probes can be labeled with various molecules for detection, such as biotin, digoxigenin (DIG), or fluorophores. The selection of the label depends on the desired detection method (chromogenic or fluorescent) and the required sensitivity.
Experimental Workflow for In Situ Hybridization
The following diagram outlines the major steps involved in a typical in situ hybridization experiment.
Detailed Protocols
The following are generalized protocols for chromogenic and fluorescent in situ hybridization on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific applications.
Protocol 1: Chromogenic In Situ Hybridization (CISH)
This protocol is designed for the detection of nucleic acid sequences using a chromogenic substrate that produces a colored precipitate at the site of hybridization.
Reagents and Materials
| Reagent/Material | Purpose |
| Xylene | Deparaffinization |
| Ethanol (100%, 95%, 70%) | Rehydration and Dehydration |
| Deionized Water | Rinsing |
| Proteinase K | Tissue permeabilization |
| Hybridization Buffer | Facilitates probe-target hybridization |
| Labeled Probe (e.g., DIG-labeled) | Binds to the target sequence |
| Stringency Wash Buffers (e.g., SSC) | Remove non-specifically bound probe |
| Blocking Buffer (e.g., BSA or serum) | Reduces background staining |
| Antibody (e.g., Anti-DIG-AP) | Binds to the probe label |
| Chromogenic Substrate (e.g., NBT/BCIP) | Color development |
| Counterstain (e.g., Nuclear Fast Red) | Stains cellular structures for context |
| Mounting Medium | For coverslipping and long-term storage |
Experimental Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in deionized water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL) for 10-20 minutes at 37°C. The concentration and incubation time may require optimization.
-
Rinse slides in deionized water.
-
-
Hybridization:
-
Apply hybridization solution to the tissue section and incubate for 1 hour in a humidified chamber at the desired temperature (typically 55-62°C).
-
Denature the labeled probe by heating at 95°C for 2 minutes, then immediately chill on ice.
-
Remove the hybridization solution and apply the denatured probe to the section.
-
Incubate overnight in a humidified chamber at 65°C.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound probe. This typically involves washing in solutions with varying salt concentrations (SSC) at elevated temperatures.
-
-
Immunodetection:
-
Block non-specific binding by incubating with a blocking buffer for 1-2 hours at room temperature.
-
Incubate with an enzyme-conjugated antibody (e.g., alkaline phosphatase-conjugated anti-digoxigenin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash slides extensively with a suitable buffer (e.g., MABT).
-
-
Chromogenic Development:
-
Incubate slides with a chromogenic substrate solution (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear stain.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH)
This protocol is for the detection of nucleic acid sequences using fluorescently labeled probes.
Reagents and Materials
| Reagent/Material | Purpose |
| Xylene | Deparaffinization |
| Ethanol (100%, 95%, 70%) | Rehydration and Dehydration |
| Deionized Water | Rinsing |
| RNase A | Removes RNA to reduce background |
| Pepsin | Tissue permeabilization |
| Hybridization Solution (with formamide) | Facilitates probe-target hybridization |
| Fluorescently Labeled Probe | Binds to the target sequence |
| Stringency Wash Buffers (e.g., SSC) | Remove non-specifically bound probe |
| DAPI | Nuclear counterstain |
| Antifade Mounting Medium | Preserves fluorescence and mounts coverslip |
Experimental Procedure
-
Slide Preparation:
-
Deparaffinize and rehydrate FFPE sections as described in the CISH protocol.
-
Incubate with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.
-
Wash slides in 2x SSC.
-
Permeabilize with pepsin (e.g., 40 units/mL in 10 mM HCl) for 10 minutes at 37°C.
-
Wash in 2x SSC.
-
Dehydrate through a graded ethanol series and air dry.
-
-
Hybridization:
-
Prepare the hybridization solution containing the fluorescently labeled probe.
-
Denature the probe and target DNA on the slide by heating at 65-70°C for 5 minutes.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound probe. A typical wash series includes washes in 2x SSC and 0.1x SSC at 40°C.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI solution for 10 minutes.
-
Rinse briefly and mount with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
-
Signaling Pathway Diagram
As there is no information available for this compound, a specific signaling pathway cannot be provided. Below is a generic representation of a signaling pathway leading to gene transcription, which can be a target for in situ hybridization studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound RG14620 Concentration for Assays
Disclaimer: Publicly available information on a compound specifically designated "RG14620" for use in research assays is limited. The following guide is a comprehensive template based on best practices for optimizing the concentration of a novel small molecule inhibitor in cellular and biochemical assays. Researchers should adapt these guidelines to the specific characteristics of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range for a small molecule inhibitor in an initial dose-response experiment might be from 1 nM to 100 µM, using a log or semi-log dilution series.[1] This wide range helps in identifying the concentration at which the compound exhibits its desired biological effect and also reveals any potential toxicity at higher concentrations.[1]
Q2: How is the half-maximal inhibitory concentration (IC50) value useful in optimizing this compound concentration?
A2: The IC50 value represents the concentration of a substance at which a specific biological process is inhibited by 50%. It is a critical parameter for assessing the potency of a compound. Determining the IC50 of this compound in your specific cell line and assay is a key step in optimization. It allows you to select a more focused concentration range for subsequent experiments that is most likely to yield significant and reproducible results.
Q3: What factors can influence the optimal concentration of this compound in my experiments?
A3: Several factors can significantly affect the optimal concentration of this compound:
-
Cell Line: Different cell lines can exhibit varying sensitivities to the same compound due to differences in target expression, metabolism, or membrane permeability.[1]
-
Cell Density: The number of cells seeded per well can impact the effective concentration of the compound available to each cell.[1][2] It is crucial to optimize cell seeding density to ensure a measurable signal without overcrowding.
-
Incubation Time: The duration of exposure to this compound can influence the observed effect. Time-course experiments are recommended to determine the optimal treatment duration.
-
Assay Type: The specific biological endpoint being measured will dictate the optimal concentration. For example, a cytotoxicity assay may require a different concentration range than a functional assay measuring a more subtle cellular response.
-
Media Components: Serum and other components in the cell culture media can bind to the compound, reducing its effective concentration.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay, even at high concentrations. What should I do?
A1:
-
Verify Compound Integrity: Ensure that the this compound stock solution is correctly prepared, has been stored properly to avoid degradation, and is fully solubilized. Poor aqueous solubility is a common issue for many compounds.
-
Check Cell Health and Target Expression: Confirm that the cells are healthy, viable, and within a low passage number. It is also essential to verify that your chosen cell line expresses the intended molecular target of this compound at sufficient levels.
-
Increase Incubation Time: The effect of this compound may be time-dependent and not apparent at the initial time point measured. Consider performing a time-course experiment to observe effects over a longer period.
-
Include a Positive Control: Use a known activator or inhibitor of the pathway of interest to confirm that the assay is working as expected and that the cells are responsive.
Q2: I am observing significant cell death in my assay, which is confounding my results. How can I address this?
A2:
-
Perform a Cytotoxicity Assay: It is crucial to distinguish between the intended specific biological effect and general cytotoxicity. Use a viability assay (e.g., MTT, resazurin, or real-time impedance-based methods) to determine the concentration at which this compound becomes toxic to your cells.
-
Lower the Concentration Range: Based on the cytotoxicity results, select a new, lower concentration range for your functional assays that minimizes cell death.
-
Reduce Incubation Time: Shorter exposure to this compound may mitigate cytotoxic effects while still allowing for the observation of the desired biological activity.
Q3: My results are highly variable between replicate wells and experiments. How can I improve reproducibility?
A3:
-
Standardize Cell Culture Conditions: Use consistent cell seeding densities, media formulations, and incubation times. Ensure your incubator maintains stable temperature and CO2 levels.
-
Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and be mindful of potential "edge effects" in microplates.
-
Automate When Possible: For high-throughput screening, consider using automated liquid handlers to minimize human error.
-
Monitor Reagent Quality: Use fresh media and supplements, and keep a record of lot numbers for all reagents.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 0.0 ± 4.5 |
| 0.01 | 98.2 ± 5.1 | 1.8 ± 5.1 |
| 0.1 | 89.5 ± 4.8 | 10.5 ± 4.8 |
| 1 | 52.3 ± 6.2 | 47.7 ± 6.2 |
| 10 | 15.7 ± 3.9 | 84.3 ± 3.9 |
| 100 | 5.1 ± 2.1 | 94.9 ± 2.1 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Resazurin-Based Cell Viability Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in complete medium to create a range of concentrations (e.g., 100 µM down to 1 nM). A 1:3 or 1:10 dilution series is common.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action and cell doubling time.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution (final concentration of 0.1 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a color change is observed.
-
Measure the fluorescence or absorbance (e.g., 560 nm excitation and 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an RTK inhibitor.
Caption: Experimental workflow for optimizing this compound concentration.
References
how to prevent RG14620 degradation in experiments
This technical support center provides guidance on the proper handling and use of the small molecule inhibitor RG14620 in experimental settings to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of small molecule inhibitors like this compound can be compromised by several factors. The most common include exposure to light, elevated temperatures, suboptimal pH levels in solutions, and oxidation.[1][2][3] It is crucial to control these environmental conditions during storage and throughout your experimental workflow.
Q2: How should I properly store the lyophilized powder and stock solutions of this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: While the optimal solvent may vary, high-purity, anhydrous dimethyl sulfoxide (DMSO) is commonly used for initial reconstitution of many small molecule inhibitors. Ensure the DMSO is of a suitable grade and stored properly to prevent water absorption, as water can facilitate hydrolysis of the compound.[4]
Q4: Can I leave my this compound working solutions on the benchtop during an experiment?
A4: It is not recommended to leave this compound solutions, especially at final working concentrations in aqueous media, on the benchtop for extended periods. Exposure to light and room temperature can accelerate degradation.[2] Prepare fresh working solutions for each experiment and keep them on ice and protected from light whenever possible.
Q5: What are the signs of this compound degradation?
A5: Degradation may not always be visually apparent. The most reliable indicator is a loss of potency, observed as a reduced or inconsistent effect in your assays. In some cases, you might observe a color change or precipitation in your stock solutions. If you suspect degradation, it is best to use a fresh vial of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise from this compound instability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | This compound degradation due to improper storage or handling. | - Prepare fresh stock solutions from a new vial of lyophilized powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store all forms of the compound at the recommended temperature and protected from light. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of the stock solution immediately after reconstitution. | |
| Degradation in aqueous experimental media. | - Prepare working solutions immediately before use.- Minimize the time the compound spends in aqueous buffers before being added to the experiment.- Conduct a stability test of this compound in your specific experimental medium. | |
| Precipitation observed in stock or working solutions. | Poor solubility or compound degradation. | - Ensure the solvent is appropriate and of high purity.- Briefly sonicate the solution to aid dissolution.- If precipitation persists, consider using a freshly prepared solution. |
| Exceeding the solubility limit in aqueous media. | - Confirm the solubility of this compound in your experimental buffer.- Consider using a lower final concentration or adding a solubilizing agent if compatible with your experiment. | |
| Color change in stock solution. | Chemical degradation of the compound. | Discard the solution and prepare a fresh stock from a new vial. |
Experimental Protocols
General Protocol for Handling and Storing Small Molecule Inhibitors
This protocol provides a generalized procedure to minimize degradation of small molecule inhibitors like this compound.
-
Receiving and Initial Storage : Upon receiving the lyophilized compound, immediately store it at -20°C or -80°C, desiccated, and protected from light.
-
Reconstitution :
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in high-purity, anhydrous solvent (e.g., DMSO) to a high concentration (e.g., 10 mM) to create a stock solution.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage of Stock Solution :
-
Immediately after reconstitution, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions :
-
When needed, thaw a single aliquot of the stock solution at room temperature.
-
Prepare intermediate and final working solutions by diluting the stock in the appropriate experimental buffer.
-
Prepare these solutions fresh for each experiment and use them promptly.
-
-
During the Experiment :
-
Keep all solutions containing this compound on ice and protected from light as much as possible.
-
Avoid prolonged exposure of the compound to harsh pH conditions or strong oxidizing/reducing agents within your experimental setup, unless it is part of the intended experimental design.
-
Visual Guides
References
RG14620 off-target effects and how to mitigate them
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "RG14620." The following information is provided as a generalized guide for researchers and drug development professionals encountering and working to mitigate off-target effects of a hypothetical kinase inhibitor, referred to herein as this compound. The experimental protocols, data, and pathways described are illustrative and based on established methodologies in the field of pharmacology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A: Off-target effects are unintended interactions of a drug, such as this compound, with molecular targets other than its intended primary target. In the context of kinase inhibitors, this means this compound might inhibit other kinases or proteins in addition to its designated target kinase. These unintended interactions can lead to a variety of issues, including:
-
Reduced Efficacy: By binding to other proteins, the effective concentration of this compound at its intended target may be lowered.
-
Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity and adverse effects in preclinical models and patients.
Q2: How can I determine if the phenotype I observe in my experiment is due to an on-target or off-target effect of this compound?
A: Differentiating on-target from off-target effects is a critical step in characterizing the activity of this compound. Several experimental strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: Test a second, structurally different inhibitor that targets the same primary kinase. If this second inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the intended target of this compound can be expressed in a form that is resistant to the inhibitor (e.g., through a point mutation in the ATP-binding pocket), this resistant version can be introduced into the experimental system. If the resistant form of the target "rescues" the phenotype in the presence of this compound, it is strong evidence for an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of this compound required to inhibit the primary target (biochemical IC50) with the concentration required to produce the cellular phenotype (cellular EC50). A close correlation suggests an on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed at Efficacious Concentrations
Possible Cause: Off-target kinase inhibition leading to cellular toxicity.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of recombinant kinases (e.g., a 400+ kinase panel) to identify potential off-target interactions.
-
Analyze the Kinome Scan Data: Identify off-target kinases that are inhibited with a potency similar to or greater than the intended target.
-
Cross-Reference with Phenotype Databases: Use resources like the Gene Ontology (GO) database or other phenotype databases to determine if the identified off-targets are known to be involved in cellular viability or other essential pathways.
-
Validate Off-Target Engagement in Cells: Use techniques like cellular thermal shift assays (CETSA) or phospho-specific antibody-based methods (e.g., Western blot, flow cytometry) to confirm that the identified off-targets are engaged and inhibited by this compound in your cellular model.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of this compound, leading to a lower intracellular concentration.
Troubleshooting Steps:
-
Assess Cell Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the passive permeability of this compound.
-
Investigate Efflux Transporter Activity: Employ cell lines that overexpress common efflux transporters (e.g., P-glycoprotein, BCRP) to see if they confer resistance to this compound. The use of known efflux pump inhibitors can also help to clarify this.
-
Measure Intracellular Concentration: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to directly measure the concentration of this compound inside the cells over time.
-
Evaluate Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Notes |
| Primary Target Kinase | 10 | 98% | On-target |
| Off-Target Kinase A | 50 | 92% | Structurally similar to primary target |
| Off-Target Kinase B | 250 | 75% | Involved in cell cycle progression |
| Off-Target Kinase C | >10,000 | <10% | No significant inhibition |
| Off-Target Kinase D | 800 | 45% | Potential for off-target effects at higher concentrations |
Table 2: Comparison of Biochemical and Cellular Activity
| Assay Type | Value | Interpretation |
| Biochemical IC50 (Primary Target) | 10 nM | High potency at the molecular level. |
| Cellular EC50 (Phenotypic Assay) | 500 nM | Significant rightward shift suggests potential issues with cell permeability, efflux, or off-target effects at higher concentrations. |
| Cell Viability CC50 | >10 µM | Good therapeutic window, suggesting toxicity is not an immediate concern at efficacious doses. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in an appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr)4:1), and ATP (often at the Km concentration for each kinase).
-
Inhibitor Addition: Add this compound at a fixed concentration (e.g., 1 µM for initial screening) or in a dose-response format to the kinase reactions. Include appropriate controls (DMSO vehicle and a known broad-spectrum inhibitor).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. Common detection methods include:
-
Radiometric Assays: Measuring the incorporation of ³²P or ³³P from labeled ATP into the substrate.
-
Luminescence-Based Assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-Based Assays: Employing methods like LanthaScreen™ or Z'-LYTE™ that use FRET-based detection.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control (DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated (precipitated) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and potential off-target proteins using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for identifying and mitigating off-target effects of this compound.
Caption: Signaling pathways illustrating on-target versus off-target effects of this compound.
Technical Support Center: Enhancing the In Vivo Bioavailability of RG14620
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of RG14620.
Frequently Asked Questions (FAQs)
Q1: What is known about the baseline bioavailability of this compound?
A1: Publicly available studies on this compound have primarily focused on its disposition following intravenous and dermal application, as it has been evaluated as a topical treatment for psoriasis.[1] Detailed information regarding its oral bioavailability is not extensively reported in the public domain. As with many small molecule tyrosine kinase inhibitors, poor aqueous solubility and potential for first-pass metabolism could be factors limiting its systemic exposure after oral administration.
Q2: What are the primary physicochemical factors that may limit the in vivo bioavailability of this compound?
A2: While specific data for this compound is limited, common factors for compounds in this class include:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic, leading to low dissolution rates in the gastrointestinal tract.
-
Low permeability: The ability of the drug to cross the intestinal membrane can be a limiting factor.
-
First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability.[2][3]
-
Efflux transporters: The compound may be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively transport it back into the intestinal lumen.
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[4]
-
Solid dispersions: Dispersing the drug in a carrier matrix can improve its dissolution rate.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.
-
-
Lipid-Based Formulations:
-
Self-emulsifying drug delivery systems (SEDDS): These systems form fine emulsions in the gut, improving solubilization and absorption.
-
Liposomes and solid lipid nanoparticles: These can encapsulate the drug, protect it from degradation, and facilitate absorption.
-
-
Chemical Modifications:
-
Salt formation: For ionizable drugs, forming a salt can significantly increase solubility.
-
Prodrugs: Creating a more soluble or permeable prodrug that converts to the active compound in vivo.
-
Troubleshooting Guide
Problem 1: After oral administration of a simple suspension of this compound in rodents, the plasma concentrations are undetectable or very low.
Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal fluids.
Solution:
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the drug powder to the micron range.
-
Nanosuspension: Further reduce the particle size to the sub-micron (nanometer) range. This can be achieved through wet milling or high-pressure homogenization.
-
-
Formulation in a Solubilizing Vehicle:
-
Lipid-based formulations: Dissolve this compound in a lipid vehicle, such as a self-emulsifying drug delivery system (SEDDS). This can improve solubilization in the gut and potentially leverage lymphatic uptake to bypass first-pass metabolism.
-
Problem 2: Even with improved solubility through formulation, the in vivo exposure of this compound remains lower than expected.
Possible Cause: Low intestinal permeability or significant first-pass metabolism.
Solution:
-
Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium.
-
Inhibit Efflux Pumps: If this compound is a substrate for efflux transporters like P-glycoprotein, co-administration with a known inhibitor (e.g., piperine, a natural bioenhancer) could increase absorption.
-
Utilize Bioenhancers: Natural compounds like piperine can also inhibit metabolic enzymes, thereby reducing first-pass metabolism.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 | 100 |
| Micronized Suspension | 150 ± 40 | 2.0 ± 0.5 | 900 ± 200 | 360 |
| Nanosuspension | 350 ± 70 | 1.5 ± 0.5 | 2100 ± 450 | 840 |
| SEDDS Formulation | 600 ± 120 | 1.0 ± 0.5 | 4500 ± 900 | 1800 |
Data are represented as mean ± standard deviation.
Table 2: Effect of a P-glycoprotein Inhibitor on the Bioavailability of this compound in a SEDDS Formulation.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Increase in Bioavailability |
| SEDDS | 600 ± 120 | 1.0 ± 0.5 | 4500 ± 900 | - |
| SEDDS + Inhibitor | 950 ± 180 | 1.0 ± 0.5 | 7650 ± 1500 | 1.7-fold |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: Intravenous administration (e.g., 1 mg/kg in a solubilizing vehicle) to determine absolute bioavailability.
-
Group 2: Oral gavage of this compound in a simple aqueous suspension (e.g., 10 mg/kg).
-
Group 3: Oral gavage of this compound in a micronized suspension.
-
Group 4: Oral gavage of this compound in a nanosuspension.
-
Group 5: Oral gavage of this compound in a SEDDS formulation.
-
-
Dosing: Administer the respective formulations to fasted rats.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine absolute and relative bioavailability.
Visualizations
Caption: Formulation and absorption enhancement strategies to improve bioavailability.
Caption: Experimental workflow for selecting a lead formulation to improve bioavailability.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. Dispositional characteristics of a tyrosine kinase inhibitor (RG 14620) in rats and rabbits following intravenous administration or dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
common pitfalls in RG14620 experimental design
Technical Support Center: RG14620
Welcome to the technical support center for the novel kinase inhibitor, this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It demonstrates high selectivity for Axl kinase. By binding to the ATP pocket in the kinase domain, this compound prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and migration.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving in DMSO at a concentration of 10-50 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in an appropriate aqueous buffer immediately before use. Please note that precipitation may occur at high concentrations in aqueous solutions.
Q3: Why do my in vitro kinase assay results differ from my cell-based assay results?
A3: Discrepancies between in vitro and cell-based assays are common in drug discovery.[2] Several factors can contribute to this:
-
ATP Concentration: In vitro assays are often performed at low ATP concentrations to increase inhibitor potency, whereas intracellular ATP levels are much higher (millimolar range). An inhibitor that is potent at low ATP levels may be less effective in a cellular environment.[2]
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Off-Target Effects: In a cellular context, the observed phenotype might result from the compound acting on multiple targets, not just the primary kinase of interest.[2][3]
-
Drug Efflux: Cancer cells can actively pump compounds out via efflux transporters (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Kinase Assays
High variability can obscure the true effect of this compound and lead to inconsistent IC50 values.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, use reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, particularly the enzyme and inhibitor solutions. Avoid introducing bubbles. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. Determine the solubility of this compound in your final assay buffer. Consider adding a small percentage of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the buffer to improve solubility. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or fill them with buffer/water to create a humidity barrier. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, ensuring uniform incubation for all wells. |
Issue 2: this compound Appears Less Potent Than Expected in Cell-Based Assays
A rightward shift in the dose-response curve (higher IC50) in cellular assays is a frequent challenge.
| Potential Cause | Recommended Solution |
| High Protein Binding | This compound may bind to proteins in the cell culture serum (e.g., albumin), reducing the free concentration available to interact with the target. Perform assays in low-serum conditions (e.g., 0.5-2% FBS) or serum-free media for a short duration. |
| Cell Density | High cell density can affect the apparent potency of a compound. Ensure you use a consistent and optimized cell seeding density for all experiments. |
| Drug Efflux Pumps | The target cells may express efflux pumps that actively remove this compound. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored. |
| Compound Instability | The compound may be unstable in the cell culture media over the course of the experiment. Assess the stability of this compound in your media at 37°C over the intended incubation time using methods like LC-MS. |
Experimental Protocols & Data
Protocol 1: In Vitro Axl Kinase Assay (Luminescent Format)
This protocol is for determining the IC50 value of this compound against purified Axl kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Axl kinase
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (10 µM working concentration)
-
This compound serial dilutions (in DMSO, then diluted in kinase buffer)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
To each well of a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control (DMSO in buffer).
-
Add 5 µL of a 2X Kinase/Substrate mix (containing Axl kinase and Poly-Glu-Tyr substrate in kinase buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (final concentration 10 µM) to all wells.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate % inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the effect of this compound on the viability and proliferation of a cancer cell line that overexpresses Axl (e.g., A549 lung cancer cells).
Materials:
-
A549 cells
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound serial dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear flat-bottom plates
Methodology:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Sample Data: Kinase Selectivity Profile
The following table summarizes hypothetical IC50 values for this compound against its primary target (Axl) and other related kinases, demonstrating its selectivity.
| Kinase Target | IC50 (nM) |
| Axl | 5.2 |
| Mer | 85.6 |
| Tyro3 | 152.1 |
| VEGFR2 | > 10,000 |
| EGFR | > 10,000 |
Visualizations
This compound Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel kinase inhibitor like this compound, from initial biochemical assays to cell-based functional screens.
Workflow for this compound inhibitor characterization.
Axl Signaling Pathway Inhibition by this compound
This diagram illustrates the simplified Axl signaling pathway and the point of inhibition by this compound. Activation of Axl by its ligand (Gas6) leads to the activation of pro-survival pathways like PI3K/AKT and MAPK/ERK. This compound blocks this cascade at the receptor level.
Mechanism of this compound action on the Axl signaling pathway.
References
Technical Support Center: RG14620 Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrphostin RG14620 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and administration of this compound.
Issue 1: this compound Precipitation in Vehicle
Problem: The this compound compound is precipitating out of the solution or suspension during preparation or prior to administration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | Vehicle component ratio is incorrect. | For a 2.5 mg/mL suspension suitable for oral or intraperitoneal injection, a recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure accurate measurement of each component.[1][2] |
| Inadequate mixing. | After adding this compound to the vehicle, vortex or sonicate the mixture until a uniform suspension is achieved. Visually inspect for any particulate matter before administration. | |
| Temperature Effects | The solution was stored at a low temperature. | Gently warm the solution to room temperature. Some components, like PEG300, can increase in viscosity at lower temperatures, potentially affecting solubility. |
| Incorrect pH | The pH of the vehicle is not optimal. | For most parenteral routes, a pH range of 4.5–8.0 is generally well-tolerated. For oral administration, a pH as low as 3.0 can be acceptable. Adjust the pH of the saline component if necessary, ensuring it remains within a physiologically acceptable range.[3] |
Issue 2: Animal Distress or Adverse Reactions Post-Administration
Problem: Animals exhibit signs of distress (e.g., lethargy, ruffled fur, respiratory issues) or adverse reactions at the injection site (e.g., swelling, inflammation) after this compound administration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Intravenous (IV) Administration Issues | Extravasation of the injection. | If an irritating compound intended for IV administration is accidentally injected outside the vein, it is recommended to dilute it in the surrounding tissues by administering sterile 0.9% saline to the site to minimize tissue necrosis.[4] |
| Injection volume or speed is too high. | For bolus IV injections in mice, the recommended maximum volume is 5 ml/kg injected over 1-2 seconds. For slower infusions, up to 10 ml/kg can be used. Ensure the injection is administered slowly and steadily.[5] | |
| Oral Gavage Complications | Incorrect placement of the gavage needle. | If resistance is met during needle insertion, do not force it. This may indicate entry into the trachea. Withdraw the needle and re-attempt. Observe the animal for any signs of respiratory distress, such as coughing or fluid bubbling from the nose. |
| Esophageal or stomach injury. | Use a flexible plastic or ball-tipped gavage needle to minimize the risk of tissue damage. Ensure the needle length is appropriate for the size of the animal by measuring from the tip of the nose to the last rib. | |
| Vehicle Toxicity | High concentration of DMSO or other solvents. | While necessary for solubility, high concentrations of solvents like DMSO can cause local irritation or systemic toxicity. Adhere to established vehicle compositions. For intraperitoneal injections in sensitive mouse strains, consider reducing the DMSO concentration. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tyrphostin, which is a class of synthetic compounds that act as selective inhibitors of protein tyrosine kinases. Specifically, this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 3 µM. By inhibiting EGFR, this compound blocks downstream signaling pathways that are involved in cell proliferation and survival.
Q2: What are the recommended delivery methods for this compound in rodent studies?
A2: this compound has been successfully administered in rodents via intravenous (IV), intraperitoneal (IP), and dermal routes. The choice of administration route will depend on the specific experimental design.
-
Intravenous (IV): A study in rats and rabbits used an IV administration of 2.5 mg/kg in a PEG 400 vehicle.
-
Intraperitoneal (IP): In a study with nude mice, this compound was administered via IP injection at a dose of 200 µ g/mouse/day in 100% DMSO. A common vehicle for IP administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Oral Gavage: While a specific oral gavage protocol for this compound is not detailed in the provided search results, a general formulation for oral delivery of poorly soluble compounds can be adapted.
Q3: How should I prepare a vehicle for this compound administration?
A3: Due to its poor aqueous solubility, this compound requires a vehicle containing solubilizing agents. Here are two examples based on published studies:
| Route | Vehicle Composition | This compound Concentration | Reference |
| Intravenous (IV) | Polyethylene glycol 400 (PEG 400) | 2.5 mg/kg body weight | |
| Intraperitoneal (IP) / Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL |
Preparation Protocol for IP/Oral Vehicle:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline and mix to form a uniform suspension.
Q4: What are the key considerations for intravenous tail vein injection in mice?
A4: Successful tail vein injection requires proper technique to ensure the compound is delivered systemically and to minimize stress and injury to the animal.
-
Vasodilation: Warm the mouse's tail using a heat lamp or warm water (around 40-45°C) to dilate the lateral tail veins, making them more visible and easier to access.
-
Restraint: Use an appropriate restraint device to secure the mouse and minimize movement.
-
Needle and Syringe: Use a small gauge needle (27-30G) to minimize tissue damage.
-
Technique: Insert the needle, bevel up, into the distal portion of the tail vein at a shallow angle. A successful insertion should result in a "flash" of blood in the needle hub and a lack of resistance upon injection. If a subcutaneous "bleb" forms, the needle is not in the vein.
Q5: What are common mistakes to avoid during oral gavage in rodents?
A5: Oral gavage is a technically sensitive procedure that can cause significant harm if performed incorrectly.
-
Improper Restraint: Ensure the animal is properly restrained with its head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Forcing the Needle: Never force the gavage needle. If resistance is felt, withdraw and re-insert. Forcing can cause perforation of the esophagus or stomach.
-
Accidental Tracheal Administration: Be vigilant for signs of tracheal intubation, such as coughing or difficulty breathing. If this occurs, immediately withdraw the needle.
-
Incorrect Dose Volume: Do not exceed the recommended maximum oral gavage volumes (typically 10 mL/kg for mice). Overfilling the stomach can lead to reflux and aspiration.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound solution in an appropriate vehicle
-
Sterile syringes (1 mL) with 27-30G needles
-
Mouse restraint device
-
Heat lamp or warm water bath
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Prepare the this compound solution and draw it into the syringe, ensuring no air bubbles are present.
-
Place the mouse in the restraint device.
-
Warm the mouse's tail for 2-5 minutes to induce vasodilation.
-
Wipe the tail with an alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
Holding the tail gently, insert the needle (bevel up) into the vein at a shallow angle, approximately one-third of the way from the tip of the tail.
-
A successful entry into the vein may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. There should be no resistance. If a blister forms under the skin, the needle is not in the vein. If this happens, withdraw the needle and make a new attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Oral Gavage in Mice
Materials:
-
This compound suspension
-
Sterile syringes
-
Flexible plastic or stainless steel ball-tipped gavage needles (18-20G for adult mice)
-
Scale for weighing the mouse
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound suspension and draw it into the syringe.
-
Attach the gavage needle to the syringe.
-
Properly restrain the mouse by scruffing the neck to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus. The mouse may exhibit swallowing motions. Do not force the needle if resistance is met.
-
Once the needle is in the stomach (pre-measure the needle length against the mouse from the mouth to the xiphoid process), slowly administer the substance.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 15-30 minutes.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for intravenous injection of this compound in mice.
Caption: Troubleshooting logic for adverse events during this compound administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. research.uky.edu [research.uky.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing RG14620 (Ginsenoside Rg1)-Induced Cytotoxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with RG14620 (Ginsenoside Rg1)-induced effects in cell lines. The following information addresses common questions and troubleshooting strategies related to experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ginsenoside Rg1) and what are its known effects on cell lines?
This compound, commonly known as Ginsenoside Rg1, is a pharmaceutically active component derived from ginseng.[1] In various studies, it has demonstrated neuroprotective and anti-apoptotic properties.[1] Depending on the cell type and experimental conditions, Rg1 has been shown to inhibit apoptosis and modulate signaling pathways such as the JAK2/STAT5 and AMPK/mTOR pathways.[2][3]
Q2: I am observing unexpected cell proliferation in my experiments with Ginsenoside Rg1. Is this a known effect?
Yes, Ginsenoside Rg1 has been reported to inhibit apoptosis and, in some contexts, promote cell proliferation.[2] If you are observing increased cell viability or proliferation, it is likely a direct effect of the compound. It is crucial to have appropriate controls in your experiment to accurately measure this effect.
Q3: My results show that Ginsenoside Rg1 is inducing apoptosis in my cancer cell line. Is this expected?
While often anti-apoptotic, some studies have shown that Ginsenoside Rg1 can induce apoptosis in certain cancer cell lines, such as the TF-1/Epo human leukemia cell line. The effect of Rg1 can be cell-type specific. It is important to characterize the apoptotic pathway being affected in your specific cell line.
Q4: How can I determine if the observed cytotoxicity is due to the compound itself or the solvent?
It is essential to run a vehicle control experiment. This involves treating your cells with the highest concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the Ginsenoside Rg1. This will help you differentiate between the cytotoxic effects of the compound and the solvent.
Q5: What concentrations of Ginsenoside Rg1 are typically used in cell culture experiments?
Effective concentrations of Ginsenoside Rg1 can vary between cell lines. Some studies have used concentrations around 25µM for neuroprotection assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell viability | Ginsenoside Rg1 is known to have anti-apoptotic and proliferative effects. | Include positive and negative controls for proliferation and apoptosis to benchmark the effect. Perform a dose-response curve to characterize the proliferative effect. |
| Contradictory results (apoptosis induction) | The effect of Ginsenoside Rg1 can be cell-type specific. | Confirm the identity and purity of your Ginsenoside Rg1. Characterize the apoptotic pathway using assays like Annexin V/PI staining and western blotting for caspase activation. |
| High variability between replicate wells | Uneven cell seeding or compound precipitation. | Ensure a homogenous cell suspension before seeding. Visually inspect wells for any precipitate after adding the compound. If precipitation is observed, reassess the solubility of the compound in your culture medium. |
| No observable effect | The concentration of Ginsenoside Rg1 may be too low, or the incubation time may be too short. The cells may not be responsive. | Perform a dose-response experiment with a wider range of concentrations and vary the incubation time. Ensure the cell line is appropriate for the expected biological response. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ginsenoside Rg1 in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for flow cytometry-based apoptosis detection.
-
Cell Treatment: Treat cells with the desired concentration of Ginsenoside Rg1 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
Ginsenoside Rg1 has been shown to modulate several key signaling pathways. Understanding these pathways can help in interpreting experimental results.
Ginsenoside Rg1 and the JAK2/STAT5 Signaling Pathway
In some leukemia cell lines, Ginsenoside Rg1 has been found to induce apoptosis by inhibiting the EpoR-mediated JAK2/STAT5 signaling pathway.
Caption: Ginsenoside Rg1-mediated inhibition of the JAK2/STAT5 pathway.
Ginsenoside Rg1 and the AMPK/mTOR Signaling Pathway
Ginsenoside Rg1 can inhibit apoptosis by increasing autophagy through the activation of the AMPK/mTOR signaling pathway in macrophages.
Caption: Ginsenoside Rg1-mediated activation of autophagy via the AMPK/mTOR pathway.
Experimental Workflow for Investigating Cytotoxicity
The following workflow outlines the steps to systematically investigate the cytotoxic or cytoprotective effects of Ginsenoside Rg1.
Caption: A stepwise workflow for characterizing the cellular effects of Ginsenoside Rg1.
References
- 1. Ginsenoside Rg1 attenuates beta-amyloid-induced apoptosis in mutant PS1 M146L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg1 induces apoptosis through inhibition of the EpoR-mediated JAK2/STAT5 signalling pathway in the TF-1/ Epo human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg1 inhibits apoptosis by increasing autophagy via the AMPK/mTOR signaling in serum deprivation macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
how to increase the shelf-life of RG14620 samples
This guide provides troubleshooting advice and answers to frequently asked questions regarding the shelf-life and stability of RG14620 samples. As specific stability data for this compound is not publicly available, this information is based on general principles for small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade my this compound samples?
The stability of small molecule drugs like this compound is typically influenced by several environmental factors. Key factors that can lead to degradation include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[1][2] Conversely, freezing and thawing cycles can also affect stability.
-
Humidity/Moisture: Water can cause hydrolysis of susceptible functional groups within the molecule.[1][2]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation of the compound.
-
pH: The stability of a compound in solution can be highly dependent on the pH of the solvent or buffer.
Q2: What are the recommended general storage conditions for this compound to maximize its shelf-life?
To maximize the shelf-life of this compound samples, it is crucial to control the environmental conditions. General recommendations include:
-
Temperature: Store at controlled room temperature or as specified by the manufacturer. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is often recommended. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store in amber vials or other light-blocking containers to prevent photolytic degradation.
-
Moisture Control: Store in a dry environment. For solid samples, use of desiccants can be beneficial. For solutions, ensure containers are tightly sealed.
-
Inert Atmosphere: For particularly oxygen-sensitive compounds, storage under an inert gas such as argon or nitrogen can prevent oxidation.
Q3: How can I tell if my this compound sample has degraded?
Degradation of your this compound sample may be indicated by:
-
Physical Changes: Changes in color, precipitation in solutions, or alterations in crystal structure of the solid.
-
Chromatographic Analysis: Appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
-
Inconsistent Experimental Results: A loss of potency or altered activity in your experiments compared to a fresh sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in bioassays. | Sample degradation due to improper storage. | 1. Review storage conditions (temperature, light, humidity).2. Aliquot samples to avoid repeated freeze-thaw cycles.3. Test a fresh, properly stored sample as a positive control. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Investigate potential degradation pathways (hydrolysis, oxidation).2. Adjust storage conditions to mitigate the likely cause (e.g., store under inert gas if oxidation is suspected). |
| Precipitation observed in a stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify the appropriate solvent and concentration for this compound.2. Consider preparing fresh solutions before each experiment.3. Filter the solution before use if precipitation is minor, but be aware this may alter the effective concentration. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, Ethanol).
-
Create aliquots of the stock solution and expose them to different stress conditions (e.g., elevated temperature, light exposure, different pH buffers).
-
Prepare a control sample stored under optimal, protected conditions (e.g., -20°C, dark).
-
-
HPLC Analysis:
-
Use a validated HPLC method to analyze the samples at initial and subsequent time points.
-
The mobile phase and column should be selected to achieve good separation of the parent this compound peak from any potential degradants.
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining against time for each stress condition to determine the degradation kinetics.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates a generalized workflow for investigating and mitigating the degradation of a small molecule compound like this compound.
Caption: Workflow for investigating and mitigating this compound degradation.
References
Validation & Comparative
A Comparative Guide to CRAC Channel Inhibitors: RG14620 (CM4620) vs. GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of Calcium Release-Activated Calcium (CRAC) channels: RG14620, also known as CM4620 or Zegocractin, and GSK-7975A. Both compounds are under investigation for their therapeutic potential in inflammatory diseases, primarily by targeting the influx of calcium through store-operated calcium entry (SOCE).
Introduction to CRAC Channels and a New Therapeutic Avenue
Calcium release-activated calcium (CRAC) channels are key regulators of intracellular calcium levels. Composed of Orai pore-forming subunits in the plasma membrane and STIM proteins in the endoplasmic reticulum, they mediate store-operated calcium entry (SOCE). This process is crucial for a variety of cellular functions, including the activation of immune cells. In pathological conditions such as acute pancreatitis, dysregulation of CRAC channels leads to excessive calcium influx, cellular damage, and inflammation. Inhibition of these channels presents a promising strategy for mitigating the inflammatory response in a range of diseases.
Mechanism of Action: Targeting the Calcium Influx
Both CM4620 and GSK-7975A function by inhibiting CRAC channels, thereby blocking the influx of extracellular calcium into the cell.[1][2][3][4][5] This action downstream prevents the activation of calcium-dependent signaling pathways that lead to the production of inflammatory cytokines and may avert calcium-mediated cell death.
CM4620 has been identified as a selective inhibitor of the Orai1 subunit, which forms the pore of the CRAC channel. GSK-7975A also acts as a CRAC channel inhibitor, effectively blocking calcium influx through these channels. Studies suggest that GSK-7975A's inhibitory action is influenced by the geometry of the Orai pore's selectivity filter.
Quantitative Data Summary
The following tables summarize the available quantitative data for CM4620 and GSK-7975A, providing a side-by-side comparison of their potency and effects.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Assay | IC50 Value | Source |
| CM4620 | Orai1/STIM1-mediated Ca2+ currents | Cell-free assay | ~120 nM | |
| Orai2/STIM1-mediated currents | ~900 nM | |||
| Cytokine Release (IFN-γ) | Human PBMCs | 138 nM | ||
| Cytokine Release (IL-2) | Human PBMCs | 59 nM | ||
| Cytokine Release (TNFα) | Human PBMCs | 225 nM | ||
| GSK-7975A | Orai1 currents | Whole-cell patch-clamp | ~4.1 μM | |
| Orai3 currents | Whole-cell patch-clamp | ~3.8 μM | ||
| Thapsigargin-induced Ca2+ entry | RBL-2H3 cells | 0.8 ± 0.1 μM |
Signaling Pathway Diagram
Caption: CRAC Channel Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro Inhibition of Orai1/STIM1-mediated Ca2+ Currents
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds on CRAC channel activity.
-
Methodology: Whole-cell patch-clamp recordings are performed on HEK293 cells overexpressing Orai1 and STIM1 proteins. The intracellular solution contains a calcium chelator (e.g., BAPTA) to passively deplete endoplasmic reticulum calcium stores and maximally activate CRAC channels. The inward calcium current (ICRAC) is measured. Different concentrations of the inhibitor are applied extracellularly to determine the dose-dependent inhibition of ICRAC.
In Vivo Models of Acute Pancreatitis
-
Objective: To evaluate the efficacy of CRAC channel inhibitors in reducing the severity of acute pancreatitis in animal models.
-
Methodology: Acute pancreatitis is induced in mice, often using agents like cerulein or a combination of palmitoleic acid and ethanol. The test compound (e.g., CM4620 or GSK-7975A) is administered to the animals, typically via intraperitoneal injection. After a set period, various markers of pancreatitis severity are assessed, including:
-
Serum amylase and lipase levels
-
Pancreatic edema
-
Histopathological examination of pancreatic tissue for necrosis and inflammation
-
Myeloperoxidase (MPO) activity in the pancreas and lungs as a marker of neutrophil infiltration.
-
Experimental Workflow Diagram
References
- 1. Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different? | Sciety [sciety.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-7975A, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRAC channel inhibitors in pancreatic pathologies - PMC [pmc.ncbi.nlm.nih.gov]
RG14620 vs. Standard-of-Care in Preclinical Endometrial Cancer Models: A Comparative Analysis
For Immediate Release
In the landscape of preclinical cancer research, the experimental EGFR inhibitor RG14620 has been evaluated for its anti-tumor activity, particularly in endometrial cancer models. This guide provides a comparative overview of this compound against standard-of-care therapies, including the chemotherapeutic agent paclitaxel and other EGFR inhibitors like gefitinib and erlotinib, based on available preclinical data. The focus of this comparison is on in vitro studies utilizing the human endometrial cancer cell lines HEC-1A and Ishikawa.
Executive Summary
This compound, a tyrphostin family epidermal growth factor receptor (EGFR) antagonist, has demonstrated dose-dependent growth inhibition in endometrial cancer cell lines. When compared with paclitaxel, a standard-of-care chemotherapeutic agent, this compound shows a different potency profile. Data for a direct comparison with other EGFR inhibitors such as gefitinib and erlotinib in the same endometrial cancer cell line models is limited, necessitating an indirect comparison based on available literature. This guide synthesizes the available data to provide a reference for researchers in the field of oncology and drug development.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care drugs in the HEC-1A and Ishikawa endometrial cancer cell lines. It is important to note that the data for different compounds are sourced from various studies, and direct, head-to-head comparisons were not always available. Variations in experimental protocols can influence IC50 values.
Table 1: IC50 Values of this compound and Paclitaxel in Endometrial Cancer Cell Lines
| Compound | Cell Line | IC50 (48-hour exposure) |
| This compound | HEC-1A | 28.0 ± 3.3 µM[1] |
| Ishikawa | 139.5 ± 19.2 µM[1] | |
| Paclitaxel | HEC-1A | 20.3 ± 3.8 µg/ml (24-hour exposure)[1] |
| Ishikawa | 29.3 ± 5.8 µg/ml (24-hour exposure)[1] | |
| Ishikawa | 0.1–0.5 nM |
Note: The IC50 for paclitaxel is presented in µg/ml in one study and nM in another, highlighting the importance of consulting original sources for detailed experimental conditions.
Table 2: IC50 Values of Other EGFR Inhibitors in Cancer Cell Lines (for Indirect Comparison)
| Compound | Cell Line/Assay | IC50 |
| Erlotinib | Cell-free EGFR assay | 2 nM |
| HNS cells | 20 nM | |
| Various NSCLC cell lines | 29 nM to >20 µM | |
| Gefitinib | Hec1A cells | Resistant to low doses |
| Ishikawa cells | Growth inhibited by 5µM and 10 µM |
Note: This table provides a general reference for the potency of other EGFR inhibitors but is not a direct comparison to this compound in the same endometrial cancer models under identical conditions.
Experimental Protocols
The methodologies outlined below are based on the available information from the cited preclinical studies.
Cell Viability and IC50 Determination for this compound and Paclitaxel
-
Cell Lines: HEC-1A and Ishikawa human endometrial cancer cell lines were utilized.[1]
-
Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and incubated at 37°C in a 5% CO2 atmosphere.
-
Assay: Cell viability was assessed using the 3-[4, 5-dimethylthylthiazol-2-yl]-2,5 diphenyltetrazolium bromide (MTT) method.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5×10³ cells per well and incubated for 24 hours.
-
The cells were then exposed to fresh medium containing various concentrations of the test compounds (this compound: 0.1 to 200 µM; paclitaxel concentrations varied).
-
Following a 24-hour or 48-hour incubation period, the MTT reagent was added to each well.
-
After a further incubation period to allow for formazan crystal formation, the crystals were solubilized, and the absorbance was measured to determine cell viability.
-
-
Data Analysis: The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase domain. This leads to autophosphorylation and the recruitment of downstream signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration. This compound, as an EGFR antagonist, is designed to block this signaling cascade at its origin.
Experimental Workflow for IC50 Determination
The process of determining the in vitro efficacy of a compound involves a standardized workflow to ensure reproducibility and accuracy of the results.
Conclusion
References
Cross-Validation of RG14620 Activity in Endometrial Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of RG14620, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, in different endometrial cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of this compound for further research and development.
Data Presentation: Comparative Efficacy of this compound
The inhibitory activity of this compound on cell proliferation was assessed in two distinct human endometrial cancer cell lines, HEC-1A (PTEN-positive) and Ishikawa (PTEN-negative). The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment, revealing differential sensitivity to the compound.
| Cell Line | PTEN Status | This compound IC50 (µM) at 48h |
| HEC-1A | Positive | 28.0 ± 3.3[1] |
| Ishikawa | Negative | 139.5 ± 19.2[1] |
These findings suggest that the PTEN status of endometrial cancer cells may influence their sensitivity to the EGFR inhibitor this compound, with PTEN-positive cells demonstrating greater sensitivity.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure used to assess the activity of this compound, the following diagrams have been generated.
Caption: this compound inhibits the EGFR signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
RG14620, a member of the tyrphostin family of protein kinase inhibitors, has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Emerging evidence also points to its significant and selective modulatory effects on the ATP-binding cassette (ABC) transporter ABCG2, a key player in multidrug resistance. This guide provides a comprehensive comparison of this compound's performance against its primary target, EGFR, and related off-targets, supported by available experimental data and detailed methodologies.
Specificity Profile of this compound
The specificity of a targeted inhibitor is paramount to its therapeutic efficacy and safety profile. This section details the inhibitory activity of this compound against its intended target, EGFR, and its selectivity over other relevant proteins, particularly related kinases and ABC transporters.
Table 1: Inhibitory Activity of this compound Against EGFR
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Colony Formation Assay | HER 14 (EGF-stimulated) | IC₅₀ | 3 µM | [1] |
| DNA Synthesis Assay | HER 14 (EGF-stimulated) | IC₅₀ | 1 µM | [1] |
| Colony Formation Assay | MH-85 (EGF-stimulated) | IC₅₀ | 4 µM | [1] |
| DNA Synthesis Assay | MH-85 (EGF-stimulated) | IC₅₀ | 1.25 µM | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While specific IC₅₀ or Kᵢ values from a comprehensive kinase selectivity panel for this compound are not publicly available at this time, the existing data from cellular assays demonstrate its ability to inhibit EGFR-dependent cell proliferation at micromolar concentrations.
Table 2: Selectivity of this compound as an ABC Transporter Modulator
| Transporter | Cell Line | Substrate | Fold Reversal of Resistance (at 2 µM this compound) | Reference |
| ABCG2 | S1-M1-80 | Topotecan | ~41-fold | [2] |
| S1-M1-80 | Mitoxantrone | ~47-fold | ||
| H460-MX20 | Topotecan | ~6-fold | ||
| H460-MX20 | Mitoxantrone | ~7-fold | ||
| ABCB1 | No significant reversal | |||
| ABCC1 | No significant reversal |
The data clearly indicates that this compound is a potent and selective modulator of ABCG2, effectively reversing multidrug resistance in cancer cell lines overexpressing this transporter. In contrast, it shows minimal to no effect on the related ABC transporters ABCB1 and ABCC1, highlighting its specificity in this off-target context.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for the key experiments cited.
Protocol 1: Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell proliferation and survival.
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium (e.g., αMEM or DMEM with 10% FCS)
-
Epidermal Growth Factor (EGF)
-
This compound
-
Formaldehyde solution
-
Hematoxylin stain
Procedure:
-
Seed HER 14 or MH-85 cells in complete medium in appropriate culture plates.
-
After overnight incubation, switch the medium to a low-serum medium supplemented with 50 ng/mL EGF.
-
Add increasing concentrations of this compound to the culture wells.
-
Incubate the cells for 10 days to allow for colony formation.
-
At the end of the incubation period, fix the cells with a 4% formaldehyde solution.
-
Stain the colonies with hematoxylin.
-
Count the number of colonies containing more than 20 cells under a microscope.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits colony formation by 50%.
Protocol 2: Reversal of Multidrug Resistance Assay
This cell viability assay determines the ability of a compound to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.
Materials:
-
Multidrug-resistant cancer cell lines (e.g., S1-M1-80, H460-MX20) and their parental sensitive counterparts.
-
Chemotherapeutic agents (e.g., Topotecan, Mitoxantrone)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of this compound (e.g., 2 µM).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or MTS assay) according to the manufacturer's instructions.
-
Determine the IC₅₀ of the chemotherapeutic agent in the absence and presence of this compound.
-
Calculate the Fold Reversal (FR) value by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of this compound.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Specificity.
References
Head-to-Head Comparison: Letrozole vs. Exemestane in Aromatase Inhibition
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two leading third-generation aromatase inhibitors: Letrozole, a non-steroidal reversible inhibitor, and Exemestane, a steroidal irreversible inactivator. Both compounds are pivotal in the treatment of hormone receptor-positive breast cancer in postmenopausal women, but their distinct mechanisms of action and pharmacological profiles present different considerations for researchers.[1][2][3][4][5]
Mechanism of Action: Reversible vs. Irreversible Inhibition
The primary distinction between Letrozole and Exemestane lies in their interaction with the aromatase enzyme (CYP19A1), which is responsible for the final step of estrogen biosynthesis.
-
Letrozole is a non-steroidal, Type II inhibitor. It contains a triazole group that reversibly binds to the heme iron atom of the cytochrome P450 component of the aromatase enzyme. This competitive inhibition blocks the enzyme's active site, preventing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). Because the binding is reversible, constant drug levels are necessary to maintain enzyme inhibition.
-
Exemestane is a steroidal, Type I inactivator. Structurally similar to the natural substrate androstenedione, it acts as a false substrate for aromatase. The enzyme processes Exemestane, creating a reactive intermediate that binds covalently and irreversibly to the active site. This process, known as "suicide inhibition," permanently inactivates the enzyme molecule, requiring de novo synthesis to restore function.
Comparative Data Overview
The following tables summarize key quantitative data for Letrozole and Exemestane, highlighting differences in their pharmacological profiles.
Table 1: Potency and Efficacy
Letrozole generally demonstrates higher potency in suppressing plasma estrogen levels. While both drugs achieve profound aromatase inhibition, studies have shown that Letrozole can reduce estrogen levels to undetectable amounts more consistently than other aromatase inhibitors.
| Parameter | Letrozole | Exemestane | Reference(s) |
| Inhibition Type | Non-steroidal, Reversible, Competitive | Steroidal, Irreversible, Suicide Inactivator | |
| Whole Body Aromatization Inhibition | >99.1% | ~98% | |
| Plasma Estrone (E1) Suppression | ~98.8% | ~97.3% (Varies) | |
| Plasma Estradiol (E2) Suppression | ~95.2% | ~85-95% | |
| Recommended Daily Dose | 2.5 mg | 25 mg |
Table 2: Pharmacokinetic Properties
The longer half-life of Letrozole allows for more sustained plasma concentrations compared to Exemestane.
| Parameter | Letrozole | Exemestane | Reference(s) |
| Bioavailability | ~99.9% | ~60% (Increased with food) | |
| Elimination Half-life | ~48 hours (2 days) | ~24 hours | |
| Protein Binding | ~60% | ~90% | |
| Metabolism | Hepatic (CYP3A4, CYP2A6) | Hepatic (CYP3A4, Aldo-keto reductase) |
Experimental Workflows & Protocols
Evaluating the efficacy and cellular impact of aromatase inhibitors typically involves a combination of enzymatic and cell-based assays.
Experimental Workflow Diagram
Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant aromatase.
1. Objective: To quantify the direct inhibitory effect of Letrozole and Exemestane on aromatase enzyme activity.
2. Materials:
-
Human recombinant aromatase (CYP19A1) microsomes.
-
NADPH regenerating system.
-
Fluorogenic aromatase substrate.
-
Test compounds (Letrozole, Exemestane) dissolved in appropriate solvent (e.g., DMSO).
-
Assay buffer.
-
96-well black microplates.
-
Fluorescence microplate reader.
3. Method:
-
Prepare serial dilutions of Letrozole and Exemestane, typically ranging from 1 pM to 100 µM.
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and the test compound dilutions.
-
Add human recombinant aromatase to each well (except for no-enzyme controls).
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em 488/527 nm), taking measurements every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the data, with the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of aromatase inhibitors on the proliferation of estrogen-dependent breast cancer cells in the presence of an androgen substrate.
1. Objective: To assess the cytostatic effect of Letrozole and Exemestane by measuring their ability to inhibit testosterone-induced proliferation of MCF-7 cells.
2. Materials:
-
MCF-7 human breast adenocarcinoma cell line.
-
Complete growth medium (e.g., EMEM with 10% FBS).
-
Hormone-depleted medium (e.g., phenol red-free EMEM with 10% charcoal-stripped FBS).
-
Testosterone (androgen substrate).
-
Test compounds (Letrozole, Exemestane).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well clear cell culture plates.
-
Microplate reader (absorbance at 570 nm).
3. Method:
-
Culture MCF-7 cells in complete growth medium. For the experiment, switch cells to hormone-depleted medium for 48-72 hours to ensure estrogen deprivation and synchronize cells.
-
Seed the hormone-deprived MCF-7 cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Prepare serial dilutions of Letrozole and Exemestane.
-
Treat the cells with the test compounds in the presence of a fixed concentration of testosterone (e.g., 10 nM) to serve as the substrate for aromatization. Include controls: vehicle only, testosterone only, and medium only.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the 'testosterone only' control and determine the IC50 value for cell proliferation.
References
- 1. Exemestane: a potent irreversible aromatase inactivator and a promising advance in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medisearch.io [medisearch.io]
- 3. One moment, please... [healsend.com]
- 4. Clinical differences among the aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of RG14620 Through EGFR Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of RG14620, a tyrphostin-based Epidermal Growth Factor Receptor (EGFR) inhibitor, with other alternatives. We present supporting experimental data from knockout studies designed to validate the mechanism of action of EGFR inhibitors, demonstrating their on-target effects.
Unveiling the Role of EGFR in Cellular Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for normal cell function.[4] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers.
This compound: A Tyrphostin-Based EGFR Inhibitor
This compound is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinases. Specifically, this compound acts as an EGFR inhibitor. Its primary mechanism of action is to block the tyrosine kinase activity of EGFR, thereby preventing the downstream signaling cascades that drive cell proliferation.
The Gold Standard for Target Validation: Knockout Studies
To unequivocally demonstrate that the therapeutic effects of a drug like this compound are mediated through its intended target, knockout studies are the gold standard. By genetically deleting the target protein (in this case, EGFR) from a cell line, researchers can observe if the drug still elicits a biological response. If the drug's effect is abolished in the knockout cells compared to their wild-type counterparts, it provides strong evidence of on-target activity.
Comparative Analysis of EGFR Inhibitors in Knockout Models
To illustrate the validation of EGFR inhibitors using knockout studies, we present representative data on the effect of Gefitinib, a well-characterized EGFR inhibitor, on cell viability in wild-type versus EGFR knockout non-small cell lung cancer (NSCLC) cell lines. While specific data for this compound in a knockout model is not publicly available, the principles and expected outcomes are directly comparable.
Data Presentation: Effect of EGFR Inhibition on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| Wild-Type NSCLC | Vehicle (DMSO) | - | 100 |
| Gefitinib | 0.1 | 75 | |
| Gefitinib | 1.0 | 40 | |
| Gefitinib | 10.0 | 15 | |
| EGFR Knockout NSCLC | Vehicle (DMSO) | - | 100 |
| Gefitinib | 0.1 | 98 | |
| Gefitinib | 1.0 | 95 | |
| Gefitinib | 10.0 | 92 |
This table presents representative data synthesized from findings on the effects of EGFR inhibitors in wild-type versus knockout cell lines.[5]
The data clearly demonstrates that in wild-type cells expressing EGFR, Gefitinib significantly reduces cell viability in a dose-dependent manner. Conversely, in EGFR knockout cells, Gefitinib has a minimal effect on cell viability, even at high concentrations. This stark difference validates that the primary mechanism by which Gefitinib inhibits cell growth is through its action on EGFR. A similar experimental outcome would be expected for this compound if its primary mechanism of action is indeed EGFR inhibition.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for validating an EGFR inhibitor using knockout studies.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating EGFR Inhibitor Mechanism.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
CRISPR-Cas9 Mediated EGFR Knockout
This protocol outlines the generation of an EGFR knockout cell line using the CRISPR-Cas9 system.
Materials:
-
Wild-type cancer cell line (e.g., A549, a human lung carcinoma cell line)
-
Lentiviral particles or plasmids encoding Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the EGFR gene
-
Transfection reagent
-
Puromycin or other selection agent
-
Cell culture medium and supplements
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the EGFR gene into a Cas9 expression vector.
-
Transfection: Transfect the wild-type cells with the Cas9-gRNA construct using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, seed the surviving cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
-
Expansion and Validation: Expand the single-cell clones and screen for EGFR knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift mutations.
Cell Viability Assay (WST-1 Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Wild-type and EGFR knockout cells
-
96-well cell culture plates
-
This compound, alternative inhibitors, and vehicle control (DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and EGFR knockout cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color produced is proportional to the number of viable cells.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to detect the levels of total and phosphorylated EGFR, as well as downstream signaling proteins.
Materials:
-
Treated wild-type and EGFR knockout cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
By employing these rigorous experimental approaches, researchers can confidently validate the on-target mechanism of EGFR inhibitors like this compound, paving the way for more effective and targeted cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for RG-14620
This document provides immediate safety, operational, and disposal guidance for RG-14620 (α-[(3,5-dichlorophenyl)methylene]-3-pyridineacetonitrile) for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling RG-14620, it is crucial to be familiar with its potential hazards. While one safety data sheet (SDS) suggests that no special measures are required for general handling, another indicates that the compound may be harmful.[1] Therefore, exercising caution is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If dust or aerosols are generated, use a local exhaust system.[2]
Handling:
-
Perform handling in a well-ventilated area.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Prevent the dispersion of dust.[2]
-
Wash hands and face thoroughly after handling.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personnel Protection: Ensure proper personal protective equipment is worn. Keep unnecessary personnel away from the spill area.
-
Containment: Prevent the product from entering drains.
-
Clean-up:
-
For solid spills, sweep up the material, taking care not to create dust, and place it into an airtight container for disposal.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
-
Proper Disposal Procedures for RG-14620
The disposal of RG-14620 must adhere to all federal, state, and local regulations. Do not allow the substance to enter sewers or surface/ground water.
Disposal of Small Quantities:
-
For very small quantities, disposal with household waste may be permissible, but always consult with your institution's environmental health and safety (EHS) office first.
Recommended Disposal Method for Laboratory Waste:
-
Consult Local Authorities: Before initiating any disposal procedure, consult your local and regional authorities to ensure compliance with all environmental regulations.
-
Chemical Incineration (Preferred Method):
-
It may be possible to dissolve or mix the material with a combustible solvent.
-
This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.
-
-
Packaging for Disposal:
-
Uncleaned packaging should be disposed of according to official regulations.
-
Summary of RG-14620 Properties and Disposal Information
| Property/Information | Details | Source |
| Chemical Name | α-[(3,5-dichlorophenyl)methylene]-3-pyridineacetonitrile | N/A |
| CAS Number | 136831-49-7 | |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | |
| First Aid: Skin Contact | Generally, the product does not irritate the skin. | |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | |
| First Aid: Swallowing | If symptoms persist, consult a doctor. | |
| Fire Extinguishing Media | Use fire-fighting measures that suit the environment. A solid water stream may be inefficient. | |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | |
| Recommended Disposal | Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations. Recycle to process if possible. May be dissolved in a combustible solvent and burned in a chemical incinerator. |
RG-14620 Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of RG-14620.
Caption: Workflow for the proper disposal of RG14620.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
